The Architecture of 1-(2-methyl-1H-imidazol-4-yl)ethanone: Synthesis, Mechanisms, and Pharmaceutical Applications
Executive Summary In the landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-(2-methyl-1H-im...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 1-(2-methyl-1H-imidazol-4-yl)ethanone (commonly referred to as 4-acetyl-2-methylimidazole) is a highly privileged, bifunctional scaffold [1]. Featuring both a reactive acetyl moiety and a tautomerically active methylimidazole ring, this compound serves as a critical intermediate in the synthesis of 2-guanidino-4-imidazolylthiazole derivatives—potent histamine-H2 receptor antagonists utilized in the treatment of peptic ulcers and gastric hyperacidity[2, 3].
This whitepaper provides an in-depth technical analysis of 1-(2-methyl-1H-imidazol-4-yl)ethanone, detailing its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in pharmacological signaling pathways.
Physicochemical Profiling & Isomeric Landscape
Understanding the exact constitutional and tautomeric state of 1-(2-methyl-1H-imidazol-4-yl)ethanone is paramount. In solution, the hydrogen atom on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions, making the 4-acetyl and 5-acetyl substituted forms functionally equivalent tautomers [4].
Exists in rapid equilibrium with the 5-acetyl tautomer.
2-acetyl-4-methylimidazole
Acetyl at C2, Methyl at C4.
Distinct ¹³C NMR shift for the C2 carbonyl; lacks H2 receptor antagonist precursor utility.
1-acetyl-4-methylimidazole
N-acylated (Acetyl at N1).
Structurally distinct; highly susceptible to hydrolysis compared to C-acylated isomers.
Strategic Synthesis & Self-Validating Protocols
Historically, the synthesis of 4-acetyl-2-alkylimidazoles relied on the ultraviolet irradiation of 1-acetyl-2-substituted imidazoles (a photo-Fries rearrangement). However, this method suffers from poor quantum yields (20–30%) and complex purification requirements [2].
To achieve industrial scalability and high regiocontrol, modern synthesis utilizes a de novo ring-building approach. By condensing an amidine with a reactive butenone derivative, the imidazole ring is constructed around the pre-existing acetyl group, bypassing the regioselectivity issues of direct Friedel-Crafts acylation[2].
Objective: Synthesize 1-(2-methyl-1H-imidazol-4-yl)ethanone via the base-catalyzed condensation of acetamidine and 2-chloro-1-alkylthio-1-buten-3-one.
Causality & Logic:
Precursor Selection: 2-chloro-1-alkylthio-1-buten-3-one provides a highly electrophilic α,β-unsaturated system pre-loaded with the necessary carbon framework.
Base Selection: A mild base (e.g., Sodium Bicarbonate) is used to liberate the free amidine without triggering the premature degradation of the butenone intermediate.
Step-by-Step Methodology:
Amidine Liberation: Dissolve 1.0 equivalent of acetamidine hydrochloride in a reaction-inert solvent (e.g., anhydrous acetone or ethanol). Add saturated aqueous sodium bicarbonate until the pH stabilizes at ~9.5–10.0.
Self-Validation (IPC): Verify pH using a calibrated probe. The formation of a fine inorganic precipitate (NaCl) indicates successful liberation of the free base.
Electrophile Addition: Cool the reaction vessel to 0–5°C using an ice-water bath. Introduce 1.0 equivalent of 2-chloro-1-alkylthio-1-buten-3-one dropwise over 15 minutes.
Causality: The condensation is highly exothermic. Strict thermal control prevents the polymerization of the butenone and suppresses side reactions.
Cyclization & Aromatization: Remove the cooling bath and heat the mixture to reflux (approx. 50–60°C) for 1.5 to 2 hours.
Causality: Thermal energy drives the elimination of the alkylthiol and water, finalizing the aromatization into the thermodynamically stable imidazole ring.
Isolation: Cool the resulting slurry to room temperature. Collect the precipitated solid via vacuum filtration.
Purification & Validation: Wash the filter cake sequentially with cold acetone and diethyl ether to remove unreacted starting materials and thiol byproducts. Dry under vacuum.
Self-Validation (Analytical): Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). A single UV-active spot confirms purity. Yields should routinely approach 70–80%.
Figure 1: De novo synthesis workflow of 1-(2-methyl-1H-imidazol-4-yl)ethanone via amidine condensation.
Pharmacological Grounding: The H2 Receptor Antagonist Pathway
The primary industrial value of 1-(2-methyl-1H-imidazol-4-yl)ethanone lies in its role as a precursor. Through halogenation (e.g., bromination to 4-bromoacetyl-2-methylimidazole) and subsequent reaction with amidinothiourea, it yields 2-guanidino-4-imidazolylthiazoles[2, 3].
These downstream compounds are potent Histamine-H2 receptor antagonists .
Mechanism of Action
In the gastric mucosa, parietal cells secrete gastric acid via the H+/K+ ATPase (the proton pump). This pump is activated by Protein Kinase A (PKA), which is downstream of cyclic AMP (cAMP). Histamine binds to the H2 receptor (a Gs-protein coupled receptor), stimulating adenylate cyclase to produce cAMP.
Derivatives of 1-(2-methyl-1H-imidazol-4-yl)ethanone competitively bind to the H2 receptor, blocking histamine. This halts the Gs-protein activation cascade, drastically reducing cAMP levels, preventing PKA activation, and ultimately silencing the proton pump [3]. This mechanism is the cornerstone of treating peptic ulcers and gastroesophageal reflux disease (GERD).
Figure 2: Pharmacological blockade of the gastric acid secretion pathway by precursor-derived H2 antagonists.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized 1-(2-methyl-1H-imidazol-4-yl)ethanone, researchers must validate the compound against established spectroscopic benchmarks [4, 5].
Mass Spectrometry (ESI-MS): Expected molecular ion peak [M+H]⁺ at m/z 125.1.
¹H NMR (DMSO-d₆, 400 MHz):
Singlet at ~2.40 ppm (3H, methyl group at C2).
Singlet at ~2.45 ppm (3H, acetyl methyl group).
Singlet at ~7.60 ppm (1H, aromatic imidazole proton at C5).
Broad exchangeable singlet >12.0 ppm (1H, NH proton, indicative of tautomeric exchange).
Infrared Spectroscopy (FT-IR): Strong characteristic carbonyl (C=O) stretching frequency expected at ~1670–1680 cm⁻¹, typical for an acetyl group conjugated with an aromatic imidazole ring.
Note: Due to the tautomeric nature of the imidazole ring, NMR spectra should be acquired in highly polar, aprotic solvents (like DMSO-d₆) to properly resolve the signals without rapid proton exchange blurring the N-H resonance.
References
Google Patents.EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles.
Google Patents.EP0161841B1 - 2-(n-substituteguanidino)-4-hetero-arylthiazole antiulcer agents.
Exploratory
1-(2-Methyl-1H-imidazol-4-yl)ethanone: A Comprehensive Technical Guide to Its Chemical Properties, Synthesis, and Pharmaceutical Applications
Executive Summary In the realm of advanced pharmaceutical synthesis, bifunctional building blocks are critical for constructing complex molecular architectures. 1-(2-methyl-1H-imidazol-4-yl)ethanone (CAS: 78210-66-9) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of advanced pharmaceutical synthesis, bifunctional building blocks are critical for constructing complex molecular architectures. 1-(2-methyl-1H-imidazol-4-yl)ethanone (CAS: 78210-66-9) is a highly versatile heterocyclic intermediate characterized by its dual-functional nature: an electron-rich imidazole core capable of hydrogen bonding and metal coordination, and a reactive acetyl group primed for downstream functionalization.
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an authoritative, field-proven guide to the physicochemical dynamics, synthetic methodologies, and pharmaceutical applications of this compound.
Physicochemical Profiling and Structural Dynamics
Understanding the baseline properties of 1-(2-methyl-1H-imidazol-4-yl)ethanone is the first step in predicting its behavior in complex reaction matrices[1].
Susceptible to alpha-bromination and N-alkylation[2]
Tautomeric Equilibrium
A critical structural feature of this compound is its annular tautomerism. Because the imidazole ring is unsubstituted at the nitrogen atom, the proton rapidly exchanges between N1 and N3 in solution[3]. Consequently, the 4-acetyl and 5-acetyl forms are chemically equivalent in dynamic equilibrium. When designing regioselective reactions (e.g., N-alkylation), this tautomerism must be controlled via steric hindrance or transient protecting groups.
Caption: Tautomeric equilibrium of the 4-acetyl and 5-acetyl imidazole forms.
Core Synthetic Methodology: The Lipinski Protocol
The foundational synthesis of 2-substituted-4-acetylimidazoles was pioneered by Lipinski et al. in 1984[4]. This protocol remains the industry standard due to its scalability and elegant circumvention of side reactions.
Mechanistic Rationale & Causality
The direct condensation of 2-bromoacetoacetaldehyde with acetamidine is notoriously low-yielding because the alpha-bromoaldehyde is highly unstable and prone to rapid polymerization. The Lipinski protocol solves this by first methylating the aldehyde to form a stable enol ether. This chemical masking not only prevents self-condensation but also creates a highly specific electrophilic center that directs the nucleophilic attack of the amidine, ensuring proper regiochemistry during the cyclization event[4].
Caption: Step-by-step synthetic workflow based on the Lipinski protocol.
Step-by-Step Experimental Protocol
Note: This is a self-validating workflow. TLC monitoring (DCM:MeOH 9:1) should be employed at each step to confirm the consumption of starting materials.
Enol Ether Formation:
Charge a dry, argon-purged flask with 2-bromoacetoacetaldehyde.
Introduce dimethyl sulfate (1.1 eq) dropwise at 0°C.
Causality: The low temperature controls the exothermic methylation, trapping the enol form and preventing thermal degradation of the substrate.
Amidine Condensation:
In a separate vessel, prepare a solution of acetamidine hydrochloride (1.2 eq) and sodium acetate (NaOAc) in a polar protic solvent (e.g., methanol).
Causality: NaOAc is selected over stronger bases (like NaOH) to buffer the reaction. It liberates the free amidine for nucleophilic attack while simultaneously neutralizing the hydrobromic acid generated during cyclization. A stronger base would risk hydrolyzing the enol ether prematurely.
Cyclization and Isolation:
Slowly transfer the enol ether intermediate into the buffered acetamidine solution. Heat to reflux for 4-6 hours.
Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via recrystallization to yield pure 1-(2-methyl-1H-imidazol-4-yl)ethanone[4].
Chemical Reactivity & Downstream Functionalization
The utility of 1-(2-methyl-1H-imidazol-4-yl)ethanone lies in its dual reactivity profiles[2]:
Alpha-Bromination of the Acetyl Group: The methyl group of the acetyl moiety is highly activated. Treatment with elemental bromine (Br₂) in glacial acetic acid readily yields the corresponding bromomethyl ketone. This is a classic, high-yielding activation step required for subsequent Hantzsch thiazole syntheses.
N-Functionalization: The imidazole nitrogen can undergo acylation or alkylation. However, due to the aforementioned tautomerism, reactions often yield a mixture of N1 and N3 substituted isomers. To achieve regiocontrol, bulky protecting groups (like trityl) are temporarily installed to direct the incoming electrophile to the less sterically hindered nitrogen.
Pharmaceutical Applications: Zaltidine Synthesis
The most prominent application of 1-(2-methyl-1H-imidazol-4-yl)ethanone is its role as the primary structural precursor in the synthesis of Zaltidine , a potent histamine H2 receptor antagonist.
In this pathway, the acetyl group of the imidazole is first activated via alpha-bromination. The resulting bromomethyl ketone is then exposed to amidinothiourea. Driven by the thermodynamic stability of the resulting aromatic system, a rapid Hantzsch-type condensation occurs, seamlessly constructing the thiazole ring that constitutes the pharmacophore of Zaltidine.
Caption: Application of 1-(2-methyl-1H-imidazol-4-yl)ethanone in Zaltidine synthesis.
Alternatively, the intermediate can also be accessed via the photochemical rearrangement of 1-acetyl-2-methylimidazole, though this route is generally less favored for industrial scale-up due to the specialized equipment required for bulk photolysis.
1-(2-Methyl-1H-imidazol-4-yl)ethanone: Molecular Architecture, Synthesis, and Applications in Drug Discovery
Executive Summary In the landscape of medicinal chemistry and rational drug design, substituted imidazoles serve as privileged scaffolds. Specifically, 1-(2-methyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and rational drug design, substituted imidazoles serve as privileged scaffolds. Specifically, 1-(2-methyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-2-methylimidazole) is a highly versatile building block. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the steric and electronic influence of the C2-methyl and C4-acetyl groups, makes it an ideal precursor for kinase inhibitors, histamine receptor modulators, and advanced active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, field-proven guide to the physicochemical profiling, regioselective synthesis, and analytical validation of this critical intermediate.
Understanding the fundamental properties of 1-(2-methyl-1H-imidazol-4-yl)ethanone is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule exhibits rapid annular tautomerism; the proton rapidly exchanges between N1 and N3, meaning the 4-acetyl and 5-acetyl forms are in dynamic equilibrium. The C2-methyl group provides steric shielding, which dictates the regioselectivity of electrophilic substitutions and stabilizes specific binding conformations in target protein pockets.
Quantitative Physicochemical Data
To facilitate structural alerts and formulation predictions, the core quantitative parameters are summarized below [1].
Parameter
Value
Pharmacological Implication
Chemical Name
1-(2-methyl-1H-imidazol-4-yl)ethanone
Standard IUPAC nomenclature.
CAS Registry Number
78210-66-9
Unique identifier for sourcing and compliance.
Molecular Formula
C₆H₈N₂O
Defines exact mass for MS validation.
Molecular Weight
124.14 g/mol
Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA)
45.8 Ų
Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD)
1 (N-H)
Participates in critical target-receptor anchoring.
Hydrogen Bond Acceptors (HBA)
2 (C=O, N=)
Facilitates interaction with kinase hinge regions.
LogP (Predicted)
~0.5 - 0.8
Hydrophilic nature; requires lipophilic functionalization for oral bioavailability.
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone relies on the regioselective acylation of 2-methylimidazole. Imidazoles inherently undergo electrophilic attack at the nitrogen atom first, forming a kinetic N-acylimidazolium intermediate. To obtain the desired C-acylated product, the system must be driven thermodynamically to induce a rearrangement [2].
Mechanistic Causality
We utilize acetic anhydride as both the acylating agent and solvent. The C2-methyl group sterically blocks the C2 position, forcing the acyl migration exclusively to the C4/C5 position. High temperatures or Lewis acid catalysis are required to overcome the activation energy barrier of breaking the N–C(acyl) bond to form the more stable C–C(acyl) bond.
Synthetic workflow of 1-(2-methyl-1H-imidazol-4-yl)ethanone via N- to C-acyl rearrangement.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. In-Process Quality Control (IPQC) steps are embedded to ensure mechanistic fidelity.
Reagent Preparation: Charge a dry, argon-purged round-bottom flask with 2-methylimidazole (10.0 mmol, 821 mg).
Kinetic N-Acylation: Slowly add acetic anhydride (30.0 mmol, 2.8 mL) at 0–5 °C. Causality: Low-temperature addition controls the highly exothermic N-acylation, preventing the formation of degradation byproducts and tar.
Thermodynamic Rearrangement: Attach a reflux condenser and heat the reaction mixture to 140 °C for 4–6 hours. Causality: Thermal energy drives the [1,3]-sigmatropic rearrangement or intermolecular acyl transfer, converting the unstable N-acetyl intermediate to the thermodynamically stable C4-acetyl product.
Self-Validating IPQC: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via TLC (DCM:MeOH 9:1). The disappearance of the starting material (lower Rf) and the emergence of a UV-active product spot (higher Rf) validates the completion of the rearrangement.
Quenching & Neutralization: Cool the mixture to room temperature and pour it over crushed ice. Slowly add saturated aqueous NaHCO₃ until pH 7.5 is reached. Causality: Neutralization of excess acetic acid prevents the protonation of the imidazole product, which would otherwise remain water-soluble and lost during extraction.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be recrystallized from hot toluene.
Pharmacological Significance & Application
In drug discovery, the 1-(2-methyl-1H-imidazol-4-yl)ethanone scaffold acts as a powerful pharmacophore. The acetyl group serves as a rigid vector for further synthetic elaboration (e.g., reductive amination, condensation to form pyrimidines) or as a direct hydrogen-bond acceptor in the binding site of target proteins.
Pharmacophore mapping and receptor interaction network of the substituted imidazole core.
Analytical Validation Protocols
Trustworthiness in chemical synthesis demands rigorous analytical validation. Because imidazoles are highly polar and basic, standard analytical methods must be adapted to prevent peak tailing and ensure accurate structural confirmation.
High-Performance Liquid Chromatography (HPLC)
Column: Polar-embedded C18 or HILIC column.
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).
Causality: Standard C18 columns yield peak tailing for basic imidazoles due to secondary interactions with residual silanols. The addition of 0.1% TFA ion-pairs the basic nitrogen, masking silanol interactions and ensuring sharp, symmetrical peaks for accurate purity quantification [3].
Nuclear Magnetic Resonance (¹H NMR) & Mass Spectrometry (MS)
Analytical Technique
Expected Signal / Peak
Structural Assignment
¹H NMR (DMSO-d₆)
Singlet, ~12.2 ppm (1H)
Imidazole N-H (Broad due to rapid exchange).
¹H NMR (DMSO-d₆)
Singlet, ~7.6 ppm (1H)
C5-H (Aromatic proton adjacent to the acetyl group).
¹H NMR (DMSO-d₆)
Singlet, ~2.4 ppm (3H)
C4-Acetyl methyl protons.
¹H NMR (DMSO-d₆)
Singlet, ~2.3 ppm (3H)
C2-Methyl protons.
ESI-LC/MS
m/z 125.1 [M+H]⁺
Confirms the exact mass of the target molecule.
References
PrepChem. "Synthesis of 4-acetyl-2-methylimidazole: Reaction Mechanisms and Yields." Preparative Chemistry Database. URL:[Link]
Exploratory
physical properties of 1-(2-methyl-1H-imidazol-4-yl)ethanone
An In-Depth Technical Guide to 1-(2-Methyl-1H-imidazol-4-yl)ethanone: Physicochemical Profiling and Pharmaceutical Applications Executive Summary In the landscape of rational drug design, substituted imidazoles serve as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 1-(2-Methyl-1H-imidazol-4-yl)ethanone: Physicochemical Profiling and Pharmaceutical Applications
Executive Summary
In the landscape of rational drug design, substituted imidazoles serve as critical pharmacophores due to their structural homology with endogenous histamine. Among these, 1-(2-methyl-1H-imidazol-4-yl)ethanone (CAS: 78210-66-9), commonly referred to as 4-acetyl-2-methylimidazole, is a highly versatile building block. This technical whitepaper provides a comprehensive analysis of its physical properties, structural tautomerism, and its pivotal role as a synthetic intermediate in the development of H2-receptor antagonists, specifically Zaltidine (CP-57361)[1].
Designed for synthetic chemists and drug development professionals, this guide synthesizes empirical physical data with field-proven synthetic methodologies, explaining the mechanistic causality behind each experimental protocol.
Physicochemical Profiling and Structural Dynamics
Understanding the is essential for optimizing reaction conditions, particularly in thermodynamic processes like reflux cyclization and crystallization. The molecule features an electron-rich imidazole core coupled with an electron-withdrawing acetyl group, creating a unique push-pull electronic environment.
Quantitative Physical Properties
The following table summarizes the foundational physical and chemical properties of the compound, synthesized from established chemical databases[2].
Property
Value
Scientific Implication
IUPAC Name
1-(2-methyl-1H-imidazol-4-yl)ethanone
Defines the exact regiochemistry of the acetyl and methyl substitutions.
Common Synonyms
4-acetyl-2-methylimidazole
Widely used in legacy pharmaceutical literature.
CAS Registry Number
78210-66-9
Critical for precise database retrieval and regulatory compliance.
Molecular Formula
C₆H₈N₂O
Dictates a molecular weight of 124.14 g/mol .
Density
~1.141 g/cm³ (Predicted)
Influences phase separation dynamics during liquid-liquid extraction.
Boiling Point
~343.5 °C at 760 mmHg
High boiling point indicates strong intermolecular hydrogen bonding between the imidazole N-H and the acetyl carbonyl oxygen.
Tautomerism and Isomeric Landscape
A critical factor in the characterization of this compound is its tautomeric equilibrium. In solution, 1-(2-methyl-1H-imidazol-4-yl)ethanone exists in rapid equilibrium with its tautomer, 5-acetyl-2-methylimidazole [3]. The mobility of the N-H proton across the imidazole ring means that the 4- and 5-positions are chemically equivalent unless the ring is N-alkylated or N-acylated.
When conducting ¹H and ¹³C NMR spectroscopy, researchers must account for this tautomerism, which often results in broadened signals for the ring protons at room temperature due to the intermediate exchange rate on the NMR timescale.
Fig 1. Tautomeric equilibrium and isomeric relationships of 4-acetyl-2-methylimidazole.
Application in Drug Development: The Zaltidine Pathway
The primary pharmaceutical application of 1-(2-methyl-1H-imidazol-4-yl)ethanone is its use as the core starting material in the synthesis of Zaltidine (CP-57361) [1]. Zaltidine is a highly specific, long-acting histamine H2-receptor antagonist. By competitively binding to H2 receptors on gastric parietal cells, Zaltidine blocks the secretagogue action of histamine, thereby drastically reducing gastric acid production—a mechanism heavily investigated for the treatment of duodenal ulcers and rheumatoid arthritis[4][5].
Mechanistic Rationale of the Synthesis
To construct Zaltidine, the acetyl group of 1-(2-methyl-1H-imidazol-4-yl)ethanone must be transformed into a 2-guanidinothiazole ring. This requires a two-step sequence:
Electrophilic α-Bromination: The acetyl methyl group is activated for bromination.
Hantzsch Thiazole Synthesis: The resulting α-bromoketone undergoes a condensation-cyclization reaction with amidinothiourea.
Fig 2. Synthetic workflow from 4-acetyl-2-methylimidazole to Zaltidine and its biological mechanism.
Standardized Experimental Protocol: Synthesis of Zaltidine
As a Senior Application Scientist, I emphasize that the success of this synthesis relies heavily on controlling the regioselectivity of the bromination step. Imidazoles are highly susceptible to electrophilic aromatic substitution on the ring. To prevent ring bromination, the reaction must be conducted in highly acidic media.
Step 1: Synthesis of 4-Bromoacetyl-2-methylimidazole
Causality Check: Why use 48% Hydrobromic acid (HBr)? The strong acid completely protonates the basic imidazole nitrogen (forming an imidazolium salt). This drastically deactivates the imidazole ring toward electrophilic attack by bromine, directing the Br₂ exclusively to the enolized α-carbon of the acetyl group[1].
Procedure:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 10.0 g (80.5 mmol) of 1-(2-methyl-1H-imidazol-4-yl)ethanone in 50 mL of 48% aqueous HBr.
Heating: Heat the stirring solution to 70 °C using a thermostatically controlled oil bath.
Bromine Addition: Dissolve 4.15 mL (80.5 mmol) of elemental bromine (Br₂) in 10 mL of 48% HBr. Add this solution dropwise via the dropping funnel over 45 minutes. Note: Maintain the temperature strictly at 70 °C to ensure steady enolization without promoting degradation.
Reaction Completion: Stir the mixture for an additional 2 hours at 70 °C until the red color of bromine dissipates, indicating complete consumption.
Isolation: Cool the mixture to 0 °C in an ice bath. The product will precipitate as the hydrobromide salt. Filter the solid under vacuum, wash with cold diethyl ether (2 × 20 mL) to remove unreacted bromine, and dry under a vacuum to yield 4-bromoacetyl-2-methylimidazole hydrobromide.
Analytical Validation: Confirm regioselectivity via ¹H NMR (D₂O). The disappearance of the singlet at ~2.4 ppm (acetyl CH₃) and the appearance of a new singlet at ~4.5 ppm (CH₂-Br) validates successful α-bromination.
Step 2: Hantzsch Cyclization to Zaltidine
Causality Check: The cyclization utilizes amidinothiourea. The sulfur atom of the thiourea acts as a potent nucleophile, displacing the primary bromide. Subsequent intramolecular condensation between the thiourea nitrogen and the carbonyl carbon forms the thiazole ring.
Procedure:
Preparation: Suspend 5.0 g of the synthesized 4-bromoacetyl-2-methylimidazole hydrobromide in 100 mL of anhydrous acetone in a 250 mL flask.
Reagent Addition: Add 1.1 equivalents of amidinothiourea. The addition of a mild, non-nucleophilic base (such as N,N-diisopropylethylamine, DIPEA) may be used to liberate the free base of the imidazole, though acetone reflux often suffices for the condensation.
Reflux: Heat the mixture to reflux (56 °C) for 12 hours.
Workup: Cool the reaction to room temperature. The Zaltidine product typically precipitates directly from the acetone as a salt.
Purification: Filter the precipitate, wash with cold acetone, and recrystallize from a methanol/water mixture to achieve >98% purity (HPLC).
Conclusion
1-(2-methyl-1H-imidazol-4-yl)ethanone is a structurally fascinating and synthetically invaluable compound. Its unique combination of a basic, tautomerizable imidazole ring and an enolizable acetyl group makes it the perfect precursor for complex heterocycles. By strictly controlling the electronic environment—such as utilizing 48% HBr to deactivate the ring during bromination—researchers can reliably leverage this molecule to synthesize potent H2-receptor antagonists like Zaltidine, driving forward innovations in gastroenterological and anti-inflammatory pharmacology.
References
DrugFuture. "Zaltidine, CP-57361 Chemical Database and Synthesis Routes." Drugfuture.com. Available at:[Link]
1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9): A Comprehensive Technical Guide on Synthesis, Characterization, and Drug Discovery Applications
Executive Summary In the landscape of medicinal chemistry and rational drug design, functionalized imidazoles serve as privileged scaffolds due to their robust hydrogen-bonding capabilities and bioisosteric resemblance t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry and rational drug design, functionalized imidazoles serve as privileged scaffolds due to their robust hydrogen-bonding capabilities and bioisosteric resemblance to natural biological mediators like histidine and histamine. 1-(2-Methyl-1H-imidazol-4-yl)ethanone (commonly referred to as 4-acetyl-2-methylimidazole), identified by CAS Number 78210-66-9 , is a highly versatile synthetic building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in the development of active pharmaceutical ingredients (APIs), particularly in the realm of GPCR antagonists and kinase inhibitors.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 1-(2-methyl-1H-imidazol-4-yl)ethanone consists of an imidazole core substituted with a methyl group at the C-2 position and an acetyl group at the C-4 position. This specific substitution pattern dictates the molecule's electronic distribution, tautomeric equilibrium, and reactivity[1].
Tautomerism and Causality in Receptor Binding
Like many unsubstituted N-H imidazoles, this compound exists in a dynamic tautomeric equilibrium between the 4-acetyl and 5-acetyl forms. The electron-withdrawing nature of the acetyl group significantly influences the pKa of the imidazole ring, making the adjacent nitrogen a weaker hydrogen-bond acceptor compared to unsubstituted imidazole. This electronic modulation is a crucial causal factor when designing ligands for target proteins, as it alters the desolvation penalty and the strength of the resulting hydrogen bonds within the receptor binding pocket.
Quantitative Data Summary
To facilitate rapid assessment for drug development professionals, the core physicochemical parameters are summarized below:
Property
Value
Clinical / Synthetic Significance
CAS Number
78210-66-9
Primary chemical identifier.
Linear Formula
C6H8N2O
Defines stoichiometry for synthetic scaling.
Molecular Weight
124.14 g/mol
Highly ligand-efficient (LE) fragment for FBDD (Fragment-Based Drug Discovery).
H-Bond Donors
1 (N-H)
Essential for anchoring to target protein residues[2].
H-Bond Acceptors
2 (C=O, N=)
Facilitates secondary interactions in binding pockets[2].
Topological Polar Surface Area (TPSA)
~34.9 Ų
Excellent membrane permeability profile; suitable for CNS targets[2].
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-acetyl-2-methylimidazole requires careful control of regioselectivity. Direct Friedel-Crafts acylation of imidazoles is notoriously difficult due to the deactivation of the ring upon complexation with Lewis acids. Therefore, alternative pathways, such as the thermal rearrangement of N-acyl imidazoles or the Grignard addition to imidazole carboxaldehydes, are employed[3].
Experimental Protocol: Synthesis via Grignard Addition and Oxidation
This self-validating protocol ensures high regiocontrol by building the acetyl group directly from a pre-functionalized C-4 position, bypassing the kinetic vs. thermodynamic mixtures often seen in direct acylation[3].
Step-by-Step Methodology:
Protection: Dissolve 2-methyl-1H-imidazole-4-carboxaldehyde in anhydrous dimethylformamide (DMF). Add sodium hydride (NaH) at 0°C, followed by benzyl bromide to yield 1-benzyl-2-methyl-1H-imidazole-4-carboxaldehyde. Causality: N-protection is mandatory to prevent the acidic imidazole N-H from quenching the Grignard reagent in the subsequent step.
Nucleophilic Addition: Dissolve the protected aldehyde in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Dropwise add 1.2 equivalents of methylmagnesium bromide (CH3MgBr) at -78°C. Stir for 2 hours, then quench with saturated aqueous NH4Cl. This yields the secondary alcohol intermediate.
Oxidation: Treat the purified alcohol with Manganese Dioxide (MnO2) in dichloromethane (DCM) at room temperature for 12 hours to oxidize the secondary alcohol to the corresponding ketone (1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone).
Deprotection: Subject the ketone to catalytic hydrogenation (Pd/C, H2 gas) in methanol to cleave the benzyl protecting group, yielding the final product: 1-(2-methyl-1H-imidazol-4-yl)ethanone.
Validation: The system validates itself upon deprotection; the disappearance of the benzylic CH2 protons (~5.1 ppm) in the 1H NMR spectrum confirms successful cleavage.
Reaction Logic Diagram
Caption: Logical workflow for the regioselective synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone.
Applications in Drug Discovery
1-(2-Methyl-1H-imidazol-4-yl)ethanone is a critical intermediate in the synthesis of complex heterocyclic APIs. Historically, 4-substituted imidazoles have been instrumental in the development of targeting the Histamine H2 receptor[3].
Mechanism of Action: GPCR Modulation
When integrated into a larger pharmacophore (such as 2-guanidino-4-imidazolylthiazole derivatives), the 2-methyl-4-acetylimidazole core acts as a bioisostere for histamine. The methyl group at C-2 provides steric bulk that prevents rapid enzymatic degradation by histamine N-methyltransferase, while the acetyl group at C-4 serves as a functional handle for further elongation (e.g., condensation with thiourea to form thiazoles)[3].
By competitively binding to the H2 receptor on gastric parietal cells, these derivatives prevent histamine from activating the Gs-protein coupled cascade. This causality directly leads to the downregulation of adenylyl cyclase, a drop in intracellular cAMP, and the subsequent inhibition of the H+/K+ ATPase proton pump.
Pharmacological Integration Diagram
Caption: Signaling pathway demonstrating the downstream effects of H2 receptor antagonism by imidazole derivatives.
Analytical Characterization & Quality Control
To ensure scientific integrity and trustworthiness in downstream biological assays, rigorous analytical validation of 1-(2-methyl-1H-imidazol-4-yl)ethanone is required. The differentiation between the 4-acetyl and 5-acetyl tautomers, as well as the exclusion of the N-acetyl byproduct, is critical[1].
Self-Validating Analytical Markers
The following table outlines the expected spectral data used to confirm the identity and purity of the synthesized compound. A self-validating NMR system relies on the integration ratio of the methyl groups to the single aromatic proton.
Analytical Technique
Key Marker / Signal
Structural Causality & Interpretation
1H NMR (DMSO-d6)
~12.5 ppm (br s, 1H)
Confirms the presence of the free imidazole N-H (rules out N-acylation)[4].
1H NMR (DMSO-d6)
~7.6 ppm (s, 1H)
Represents the C-5 proton. The presence of exactly one aromatic proton confirms mono-substitution at C-4[4].
1H NMR (DMSO-d6)
~2.4 ppm (s, 3H)
Acetyl methyl group. Downfield shift is caused by the adjacent carbonyl deshielding effect[4].
1H NMR (DMSO-d6)
~2.3 ppm (s, 3H)
C-2 methyl group. Upfield relative to the acetyl methyl due to lack of direct carbonyl attachment[4].
FT-IR (KBr Pellet)
~1670 cm⁻¹
Strong C=O stretching frequency characteristic of conjugated ketones[4].
LC-MS (ESI+)
m/z 125.1 [M+H]+
Confirms the exact mass of the target compound (MW 124.14 + 1.008).
Note: Sample preparation for NMR should utilize heavily deuterated solvents (e.g., DMSO-d6) to ensure the highly exchangeable N-H proton is visible if required, though D2O exchange can be used to validate the N-H peak's identity[4].
Conclusion
1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) remains a foundational building block in rational drug design. Its unique combination of a hydrogen-bonding imidazole core, a sterically protective C-2 methyl group, and a reactive C-4 acetyl handle makes it an ideal starting material for complex API synthesis. By adhering to strict regioselective synthetic protocols and rigorous spectroscopic validation, researchers can leverage this compound to develop highly potent, targeted therapeutics.
References
European Patent Office. "EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles". Google Patents.
Advanced Methodologies in Substituted Imidazole Synthesis: From Multicomponent Assembly to Late-Stage C–H Functionalization
Executive Summary Imidazoles are ubiquitous pharmacophores in medicinal chemistry, forming the core architecture of blockbuster therapeutics ranging from antihypertensives (losartan) to antifungals (ketoconazole) and pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazoles are ubiquitous pharmacophores in medicinal chemistry, forming the core architecture of blockbuster therapeutics ranging from antihypertensives (losartan) to antifungals (ketoconazole) and proton pump inhibitors (omeprazole)[1]. The spatial arrangement and electronic nature of substituents around the imidazole ring strictly dictate the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of modern synthetic paradigms for substituted imidazoles, bridging de novo multicomponent assemblies with precision late-stage C–H functionalization.
De Novo Construction: The van Leusen Paradigm
The van Leusen imidazole synthesis remains a premier, highly reliable methodology for the regiospecific construction of 1,5-disubstituted imidazoles[2]. The reaction fundamentally relies on tosylmethyl isocyanide (TosMIC), a versatile reagent that provides a unique "3-atom synthon" (C–N–C) to the developing heterocycle[3].
Mechanistic Causality
The reaction is thermodynamically driven by the unique structural features of TosMIC: a reactive isocyanide carbon, an active methylene group, and a tosyl leaving group[2].
Initiation: Under basic conditions (typically utilizing K₂CO₃), the active methylene of TosMIC is deprotonated to form a nucleophilic anion.
Cycloaddition: This anion undergoes a stepwise [3+2] cycloaddition with the polarized double bond of an aldimine[2][3].
Aromatization: The intermediate 4-tosyl-2-imidazoline is unstable. The subsequent elimination of p-toluenesulfinic acid (p-TosOH) serves as the irreversible thermodynamic driving force that yields the fully aromatized 1,5-disubstituted imidazole[3][4].
To prevent the hydrolytic degradation of pre-formed imines, the modern van Leusen three-component reaction (vL-3CR) generates the imine in situ from an aldehyde and a primary amine[2]. This modification ensures high atom economy and eliminates the need for aggressive drying agents like MgSO₄.
Stepwise mechanism of the van Leusen three-component reaction.
Multicomponent Assembly of Polysubstituted Imidazoles
For highly substituted variants—specifically 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles—the Debus-Radziszewski multicomponent reaction (MCR) is the industry standard[5][6]. This one-pot process involves the condensation of a 1,2-diketone (e.g., benzil or benzoin), an aromatic aldehyde, and ammonium acetate[5].
Catalytic Causality
Ammonium acetate is a dual-purpose reagent: it acts as the primary nitrogen source and dissociates into acetic acid, providing mild in situ acidic catalysis to promote imine formation[5]. However, to accelerate the reaction kinetics and improve yields, modern protocols employ external catalysts.
Molecular Iodine (I₂): Acts as a mild, moisture-tolerant Lewis acid that activates the carbonyl carbons without the heavy-metal toxicity associated with traditional Lewis acids[7].
Nanocatalysis: Transition metal nanoparticles (e.g., CuNPs) or magnetic catalysts (e.g., Fe₃O₄@PVA-SO₃H) provide high-surface-area heterogeneous catalysis. These can be easily recovered via external magnetic fields or simple filtration, strictly aligning with sustainable green chemistry principles[1].
Quantitative Comparison of Catalytic Systems
The table below summarizes the efficiency of various catalytic systems utilized in the MCR synthesis of 2,4,5-trisubstituted imidazoles.
When de novo synthesis is impractical for complex drug scaffolds, late-stage C–H functionalization offers a surgical approach to structural diversification. Palladium-catalyzed direct C–H arylation of imidazoles with aryl halides has revolutionized the late-stage derivatization of these heterocycles[8][9].
Regioselectivity Rules and Causality
The imidazole ring possesses distinct electronic environments at its carbon centers. The C-2 and C-5 positions are highly susceptible to electrophilic palladation, whereas the C-4 position is electronically deactivated and sterically hindered, making it the least preferred site for arylation[8][10].
By utilizing specific organosulfur or organoselenium ligands on Pd(II) complexes, chemists can finely tune the catalyst's electronics to direct arylation exclusively to the C-5 position of 1-alkyl-1H-imidazoles[8][9]. If C-5 is sterically blocked, or if transient directing groups are employed, the catalytic cycle can be forced toward C-2 functionalization[9][11].
Regioselectivity pathways in Pd-catalyzed C-H arylation of imidazoles.
Experimental Methodologies
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[4]
This protocol outlines the synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole via a multicomponent reaction.
Reaction Assembly: In a round-bottom flask, combine the aldehyde, benzoin, ammonium acetate, and CuI. Add butanol as the solvent.
Causality: CuI coordinates to the carbonyl oxygen of benzoin and the aldehyde, increasing their electrophilicity. Butanol provides a high-boiling polar medium to dissolve the precursors and drive the condensation.
Reflux: Heat the mixture to reflux with continuous magnetic stirring for 25 minutes.
Precipitation: Cool the reaction mixture to room temperature and pour it into crushed ice.
Causality: Rapidly decreasing the temperature and increasing the aqueous fraction forces the highly hydrophobic trisubstituted imidazole to precipitate, self-isolating it from the water-soluble ammonium salts and catalyst.
Isolation: Filter the solid product, wash thoroughly with deionized water, and recrystallize from ethanol.
System Validation & QC: Monitor reaction completion via TLC (disappearance of the distinct aldehyde spot). Confirm product identity via ¹H NMR, ensuring the presence of the highly deshielded N–H broad singlet (typically around 12.0–13.0 ppm).
Protocol 2: Microwave-Assisted van Leusen Synthesis of 1,5-Disubstituted Imidazoles[4]
This protocol is optimized for rapid generation of 1-substituted 5-aryl-1H-imidazoles.
Imine Formation: Mix the aromatic aldehyde and aliphatic amine in a microwave-safe vessel. Heat without solvent in a microwave reactor at 60 °C for 4 minutes.
Causality: High concentration (solvent-free) and localized dielectric heating rapidly drive the condensation equilibrium toward the imine without requiring chemical desiccants.
Cycloaddition: To the vessel containing the pre-formed imine, add TosMIC, K₂CO₃, and acetonitrile. Heat under microwave irradiation until complete.
Causality: K₂CO₃ is a mild base sufficient to deprotonate TosMIC without triggering side reactions. Acetonitrile is a polar aprotic solvent that is microwave-transparent enough to allow controlled heating while perfectly solvating the anionic intermediates.
Workup: Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.
System Validation & QC: Utilize LC-MS to confirm the exact mass of the target imidazole. It is critical to verify the absence of oxazole byproducts, which form if TosMIC reacts directly with unreacted aldehyde rather than the imine[2].
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals
Molecule: 1-(2-methyl-1H-imidazol-4-yl)ethanone (Synonym: 4-acetyl-2-methylimidazole)
Formula: C₆H₈N₂O | Exact Mass: 124.06 Da
Executive Summary
The unambiguous structural characterization of substituted imidazoles is a critical bottleneck in the development of histamine receptor modulators and antiulcer agents[1]. 1-(2-methyl-1H-imidazol-4-yl)ethanone presents a unique analytical challenge due to its capacity for annular tautomerism (rapidly interconverting between the 4-acetyl and 5-acetyl forms) and the historical scarcity of consolidated, public-domain spectroscopic data[2].
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data reporting. Here, we establish a self-validating analytical framework . By coupling first-principles spectroscopic predictions with rigorous, causality-driven experimental protocols, researchers can definitively isolate and characterize this molecule from its complex synthetic intermediates[3].
Structural & Isomeric Landscape
The imidazole ring is an electron-rich heterocycle. The introduction of an electron-withdrawing acetyl group at the C4 position and an electron-donating methyl group at the C2 position creates a distinct push-pull electronic environment.
Because the N-H proton is highly mobile, the molecule exists in a dynamic tautomeric equilibrium between 4-acetyl-2-methylimidazole and 5-acetyl-2-methylimidazole. Standard 1D NMR often yields time-averaged signals. Therefore, a multi-modal workflow is required to freeze or definitively map the connectivity.
Analytical workflow for spectroscopic characterization of 1-(2-methyl-1H-imidazol-4-yl)ethanone.
Spectroscopic Data Presentation
Due to the limited availability of empirical datasets for this specific isomer[2], the following tables synthesize expected quantitative values based on established heterocycle NMR heuristics and related synthetic patent data[1][3].
Table 1: Nuclear Magnetic Resonance (NMR) Signatures
Conditions: 400 MHz for ¹H, 100 MHz for ¹³C, Solvent: DMSO-d₆, 298 K.
Position
¹H Chemical Shift (δ, ppm)
Multiplicity & Integration
¹³C Chemical Shift (δ, ppm)
Assignment Rationale
N-H (N1)
~12.2
Broad singlet, 1H
N/A
Highly deshielded due to H-bonding; broad due to exchange.
C5-H
7.65 - 7.78
Singlet, 1H
~121.5
Aromatic proton adjacent to the acetyl-substituted carbon.
C=O
N/A
N/A
~193.5
Highly deshielded ketone carbonyl carbon.
C4
N/A
N/A
~138.0
Quaternary aromatic carbon attached to acetyl group.
C2
N/A
N/A
~145.2
Quaternary aromatic carbon attached to methyl group.
4-C(=O)CH₃
2.40 - 2.53
Singlet, 3H
~26.5
Methyl protons deshielded by adjacent carbonyl anisotropy.
2-CH₃
2.28 - 2.37
Singlet, 3H
~13.8
Standard allylic/aromatic methyl shift.
Table 2: Mass Spectrometry (MS) and Infrared (FT-IR) Signatures
Technique
Key Signal / Peak
Structural Implication
LC-MS (ESI+)
m/z 125.1 [M+H]⁺
Confirms the intact molecular weight (124 Da + 1 Da proton).
EI-MS
m/z 109 [M-CH₃]⁺
Base peak. Loss of methyl radical from the acetyl group yields a stable acylium ion.
FT-IR (ATR)
3150 - 2800 cm⁻¹
Broad stretch indicating N-H and C-H bonds, heavily influenced by intermolecular H-bonding.
FT-IR (ATR)
1665 - 1680 cm⁻¹
Strong, sharp C=O stretch. Lower than standard ketones due to conjugation with the imidazole ring.
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, do not rely on 1D chemical shifts alone. The following protocols are engineered as self-validating systems, explaining the causality behind every methodological choice.
Protocol A: NMR Acquisition and 2D Connectivity Validation
Objective: Differentiate 4-acetyl-2-methylimidazole from its constitutional isomers (e.g., 1-acetyl or 5-acetyl forms).
Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d₆.
Causality: DMSO-d₆ is deliberately chosen over CDCl₃. Imidazoles form strong intermolecular hydrogen-bonded networks, causing poor solubility in non-polar solvents. Furthermore, DMSO slows the chemical exchange rate of the N-H proton, allowing it to be observed as a distinct broad singlet rather than being lost to the baseline.
1D ¹H Acquisition: Acquire data using a 30° excitation pulse with a relaxation delay (d1) of 2.0 seconds.
Causality: A 30° pulse ensures that the magnetization recovers quickly, allowing for strictly quantitative integration of the methyl groups (3H each) against the single aromatic proton (1H) without requiring excessively long wait times.
Self-Validation via HMBC (Heteronuclear Multiple Bond Correlation):
The Validation Logic: 1D NMR cannot definitively prove where the acetyl group is attached. Run an HMBC experiment to observe 2-bond and 3-bond ¹H-¹³C couplings.
Execution: Look for the cross-peak between the acetyl methyl protons (δ ~2.40) and the imidazole C4 carbon (δ ~138.0). If the compound were the N-acylated isomer (1-acetyl-2-methylimidazole), this specific 3-bond correlation to the carbon backbone would be absent, and you would instead observe a shift in the C2 and C5 electronic environments. This step makes the protocol self-validating.
Protocol B: LC-MS/MS Fragmentation Analysis
Objective: Confirm molecular mass and validate the presence of the labile acetyl moiety.
Chromatography: Inject 2 µL of a 1 µg/mL sample solution onto a C18 reverse-phase column. Use a mobile phase of Water/Acetonitrile supplemented with 0.1% Formic Acid.
Causality: The basic imidazole nitrogen has a pKa of approximately 7. Formic acid forces the molecule into its fully protonated state, preventing peak tailing on the silica column and drastically enhancing ionization efficiency in the MS source.
Ionization & Isolation: Utilize Electrospray Ionization in positive mode (ESI+). Isolate the parent ion at m/z 125.1 in the first quadrupole.
Self-Validation via CID (Collision-Induced Dissociation): Apply 20 eV of collision energy.
The Validation Logic: Relying solely on the parent mass is prone to false positives from isobaric impurities. By fragmenting the molecule, we expect to see a dominant loss of 15 Da (methyl radical) or 42 Da (ketene, CH₂=C=O), confirming the presence of the acetyl group. The resulting fragment at m/z 110 or 83 acts as an internal fingerprint, validating the structural hypothesis.
References
BenchChem. "Spectroscopic Comparison of 2-Acetyl-4-Methylimidazole and Its Isomers: A Guide for Researchers". benchchem.com.[2]
Google Patents. "EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles". google.com.[3]
Google Patents. "EP0161841B1 - 2-(n-substituteguanidino)-4-hetero-arylthiazole antiulcer agents". google.com.[1]
synthesis protocol for 1-(2-methyl-1H-imidazol-4-yl)ethanone
Comprehensive Synthesis Protocol for 1-(2-Methyl-1H-imidazol-4-yl)ethanone Executive Summary & Chemical Context In the landscape of heterocyclic synthesis, the construction of highly substituted imidazoles often presents...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Synthesis Protocol for 1-(2-Methyl-1H-imidazol-4-yl)ethanone
Executive Summary & Chemical Context
In the landscape of heterocyclic synthesis, the construction of highly substituted imidazoles often presents regiochemical challenges. The synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone (CAS: 78210-66-9), commonly referred to as 4-acetyl-2-methylimidazole, is a critical operation for generating building blocks used in H2-receptor antagonists, antiulcer agents, and kinase inhibitors[1].
Due to rapid proton exchange in solution, the 4-acetyl and 5-acetyl tautomers exist in equilibrium, though the compound is universally isolated and characterized as the 4-acetyl isomer[2]. The most robust, scalable, and regioselective method for its preparation is the bimolecular condensation of acetamidine with a masked
α
-halo dicarbonyl electrophile[3].
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic chemist, selecting the right precursors is paramount to avoiding complex polymeric mixtures. The direct use of unprotected 1-chloro-2,3-butanedione is plagued by its instability and propensity for self-condensation.
The Electrophile (Acetal Protection): By employing 3-chloro-4,4-dimethoxy-2-butanone , the reactive aldehyde equivalent is protected as a dimethyl acetal[3]. During the reaction, initial nucleophilic attack by the amidine nitrogen is followed by an in situ elimination of methanol. This irreversible elimination acts as the thermodynamic driving force for the aromatization of the imidazole ring.
The Base (Sodium Acetate): Acetamidine is supplied as a hydrochloride salt for bench stability. A base is required to generate the free amidine nucleophile. Anhydrous sodium acetate is specifically selected because it provides a buffered environment; it is strong enough to liberate the amidine, yet mild enough to prevent base-catalyzed degradation (e.g., Favorskii-type rearrangements) of the sensitive
α
-halo ketone[4].
The Solvent (1,4-Dioxane): Dioxane allows for a high reflux temperature (~101 °C), which is necessary to overcome the activation energy required for the cyclization and subsequent methanol elimination[1]. Furthermore, it solubilizes the organic intermediates while forcing the inorganic byproduct (NaCl) to precipitate, creating a self-validating visual cue of reaction progress.
Synthesis Workflow
Fig 1. Synthetic workflow for 1-(2-methyl-1H-imidazol-4-yl)ethanone via amidine condensation.
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.43 g (15 mmol) of acetamidine hydrochloride and 2.05 g (25 mmol) of anhydrous sodium acetate in 50 mL of anhydrous 1,4-dioxane[1].
Add 1.66 g (10 mmol) of 3-chloro-4,4-dimethoxy-2-butanone directly to the stirring suspension[1].
Attach a reflux condenser and flush the system with inert gas (Nitrogen or Argon) for 5 minutes.
Step 2: Condensation and Cyclization
4. Submerge the flask in a pre-heated oil bath and heat the mixture to a gentle reflux (approx. 101 °C) for 24 hours[1].
5. Self-Validation Check: As the reaction progresses, the physical nature of the suspension will change. The generation of sodium chloride will create a fine, dense white precipitate, indicating successful nucleophilic displacement[4].
Step 3: Workup and Filtration
6. Remove the flask from the oil bath and allow the reaction mixture to cool completely to room temperature.
7. Filter the heterogeneous mixture through a medium-porosity sintered glass funnel (or a short 2 cm pad of silica gel) to remove the precipitated NaCl and unreacted sodium acetate[4].
8. Wash the filter cake with an additional 20 mL of 1,4-dioxane to ensure complete quantitative transfer of the organic product.
Step 4: Concentration and Purification
9. Transfer the combined filtrate and washings to a rotary evaporator and concentrate in vacuo (at 40 °C water bath temperature) until a residual crude oil is obtained[4].
10. Purify the residual oil via flash column chromatography on silica gel. Utilize an isocratic mobile phase of 40:60 Ethyl Acetate/Hexane[1].
11. Monitor the fractions via TLC (UV active). Combine the product-containing fractions and evaporate the solvent to afford 1-(2-methyl-1H-imidazol-4-yl)ethanone as a white to pale yellow solid[1].
Quantitative Data & Analytical Characterization
Table 1: Reaction Stoichiometry & Parameters
Reagent / Parameter
Functional Role
Equivalents
Amount (10 mmol scale)
3-Chloro-4,4-dimethoxy-2-butanone
Electrophile / Acetal
1.0
1.66 g (10 mmol)
Acetamidine Hydrochloride
Nucleophile Source
1.5
1.43 g (15 mmol)
Sodium Acetate (Anhydrous)
Mild Base / Buffer
2.5
2.05 g (25 mmol)
1,4-Dioxane
High-boiling Solvent
N/A
50 mL
Temperature
Activation Energy
N/A
101 °C (Reflux)
Reaction Time
Duration
N/A
24 hours
Table 2: Expected Analytical Validation Data
Analytical Method
Target Signal / Value
Structural Assignment
1
H NMR (CDCl
3
, 300 MHz)
δ
7.65 (s, 1H)
Imidazole C5-H (or C4-H)
1
H NMR (CDCl
3
, 300 MHz)
δ
2.45 (s, 3H)
Acetyl -CH
3
1
H NMR (CDCl
3
, 300 MHz)
δ
2.38 (s, 3H)
Imidazole C2-CH
3
LC-MS (ESI+)
m/z 125.1 [M+H]
+
Molecular Ion
TLC (EtOAc/Hexane 40:60)
R
f≈
0.30 – 0.40
Target Compound Spot (UV)
Physical Appearance
White to pale yellow solid
Purified State
References
[2] Spectroscopic Comparison of 2-Acetyl-4-Methylimidazole and Its Isomers: A Guide for Researchers. BenchChem. 2
[4] EP0125777A1 - Process and intermediates for preparation of 4-acetyl-2-substituted-imidazoles. Google Patents (Pfizer Inc.). 4
[3] Reiter, L. A. (1984). Synthesis of 2-substituted 5-acetyl-1(H)-imidazoles via 3-chloro-4,4-dimethoxy-2-butanone and related 3,4-disubstituted 3-buten-2-ones. The Journal of Organic Chemistry, 49(19), 3494-3498. 3
Application Note: Advanced Radziszewski Synthesis of 2,4-Disubstituted Imidazoles
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The imidazole nucleus is a privileged sca...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary
The imidazole nucleus is a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics, including kinase inhibitors, antifungal agents, and GPCR ligands[1]. While the synthesis of highly substituted imidazoles is well-documented, the targeted preparation of 2,4-disubstituted 1H-imidazoles requires precise control over precursor selection and reaction conditions.
This application note provides an in-depth mechanistic analysis and an optimized, self-validating protocol for the Debus-Radziszewski multicomponent reaction (MCR)[2]. By transitioning from conventional reflux to microwave-assisted methodologies, researchers can significantly suppress side reactions, improve atom economy, and accelerate drug discovery workflows.
Mechanistic Rationale & Reaction Dynamics
The Debus-Radziszewski synthesis is a classical multicomponent reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source[1]. To specifically access 2,4-disubstituted imidazoles, an unsymmetrical
α
-ketoaldehyde (such as phenylglyoxal) is utilized in place of a symmetrical diketone[3].
The Causality of Reagent Selection
Ammonium Acetate (
NH4OAc
) vs. Aqueous Ammonia: We mandate the use of
NH4OAc
rather than free ammonia.
NH4OAc
acts as a self-buffering system. It provides a controlled, steady release of
NH3
while generating mild acetic acid in situ. This weak acid catalysis accelerates the initial nucleophilic attack on the carbonyl carbons while preventing base-catalyzed degradation of the aldehyde (e.g., Cannizzaro reactions).
Tautomeric Equivalency: A frequent point of confusion in 2,4-disubstituted imidazole synthesis is regioselectivity. Because the 1H-imidazole ring undergoes rapid intermolecular proton transfer, the 4- and 5-positions are tautomerically equivalent[4]. Consequently, the condensation of phenylglyoxal and benzaldehyde yields 2,4-diphenyl-1H-imidazole, which is chemically and structurally identical to 2,5-diphenyl-1H-imidazole.
Caption: Mechanistic pathway of the Debus-Radziszewski synthesis highlighting intermediate formation.
To ensure a self-validating system, this protocol incorporates specific visual cues and analytical checkpoints. Microwave irradiation is utilized to suppress the formation of oxazole byproducts, a common competing pathway under prolonged thermal stress[5].
Caption: Five-step experimental workflow for the microwave-assisted synthesis of imidazoles.
Nitrogen Source: Ammonium Acetate (4.0 mmol) (Note: Excess is required to drive the equilibrium and suppress oxazole formation)[5].
Solvent: Absolute Ethanol (5 mL)
Step-by-Step Methodology
Reaction Assembly: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve phenylglyoxal monohydrate (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of absolute ethanol.
Ammonia Addition: Add ammonium acetate (4.0 mmol) in a single portion. Seal the vial with a crimp cap.
Validation Cue: The solution will initially appear pale yellow. As the diimine intermediate forms, the mixture will transition to a deep amber color.
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Heat the mixture to 80°C with a maximum power output of 100 W for 15–25 minutes[1].
Analytical Checkpoint: Monitor reaction completion via TLC (Eluent: 3:7 Ethyl Acetate:Hexanes). The disappearance of the strongly UV-active aldehyde spot and the emergence of a lower-
Rf
product spot confirms completion.
Quenching and Precipitation: Carefully remove the vial and allow it to cool to room temperature. Pour the crude mixture into a beaker containing 20 mL of crushed ice and water under vigorous stirring[1].
Validation Cue: Immediate precipitation of a flocculent solid should occur. If an oil separates, the reaction is incomplete or contains unreacted aldehyde. Scratch the inside of the beaker with a glass rod to induce crystallization.
Isolation and Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (
3×10
mL) to remove residual ammonium acetate and acetic acid[1]. Recrystallize the crude product from hot ethanol to yield the analytically pure 2,4-disubstituted-1H-imidazole[6].
Quantitative Data & Optimization Strategies
The following table synthesizes experimental data comparing various catalytic and thermodynamic approaches for the synthesis of 2,4-disubstituted imidazoles. Transitioning to microwave or ultrasound-assisted techniques drastically improves the yield profile and reduces reaction times.
Improved solubility; acts as both solvent and catalyst[4].
Microwave-Assisted
CuI (15 mol%) in Butanol
80°C, 15–25 mins
88–92%
Rapid kinetics; high purity profile; suppresses thermal degradation[6].
Ultrasound-Irradiated
Diethyl Bromophosphate
45 kHz, 30 mins
85–89%
Energy efficient; mild oxidant facilitates aromatization.
Troubleshooting Common Failures
Low Yields & Oxazole Byproducts: If the yield is unexpectedly low, it is highly probable that the reaction is diverting toward oxazole formation. Solution: Increase the stoichiometric ratio of
NH4OAc
to 5.0 equivalents and ensure the reaction environment remains slightly alkaline[5].
Incomplete Aromatization: Occasionally, the dihydroimidazole intermediate fails to fully dehydrate. Solution: The introduction of a mild oxidant or extending the heating phase by 5 minutes ensures complete aromatization to the thermodynamically stable 1H-imidazole[1].
Application Note: Advanced ¹H NMR Sample Preparation for Imidazole and Its Derivatives
The Mechanistic Challenges of Imidazole NMR For researchers and drug development professionals, the structural elucidation of imidazole-containing compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents uniq...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanistic Challenges of Imidazole NMR
For researchers and drug development professionals, the structural elucidation of imidazole-containing compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique physical chemistry challenges. Unlike standard aromatic systems, imidazoles are characterized by prototropic tautomerism —a dynamic equilibrium involving the rapid migration of a proton between the N-1 and N-3 nitrogen atoms.
The Causality of Peak Broadening
On the NMR timescale, the rate of this intermolecular proton exchange dictates the appearance of the spectrum. If the exchange is exceptionally fast, the H-4 and H-5 protons become magnetically equivalent, appearing as a sharp, time-averaged singlet. However, in many standard laboratory preparations, the exchange rate falls into the intermediate regime. When the exchange rate approaches the frequency difference between the tautomeric signals, it causes severe peak broadening, signal coalescence, and a catastrophic drop in the signal-to-noise ratio (SNR) (1)[1]. This phenomenon can even obscure ¹³C NMR spectra, rendering quaternary carbons undetectable without specialized solid-state (CP-MAS) techniques (2)[2].
Solvent-Solute Interactions: Why DMSO-d₆ is Preferred
The choice of solvent is the single most critical variable in imidazole NMR preparation.
Non-polar solvents (e.g., CDCl₃): Imidazoles self-associate via intermolecular hydrogen bonding into oligomeric clusters. This facilitates rapid, uncontrolled proton shuttling, often resulting in a broad, unassignable hump for the N-H proton and broadened ring protons.
Polar aprotic solvents (e.g., DMSO-d₆): DMSO acts as a powerful hydrogen-bond acceptor. It forms a strong, stable solvation shell around the N-H proton, effectively "locking" the tautomeric state and arresting the intermolecular proton exchange on the NMR timescale (3)[3]. This yields a highly resolved spectrum where the N-H proton is visible and the H-4/H-5 protons are sharply defined.
Quantitative Data: Solvent Effects on Chemical Shifts
To illustrate the profound impact of the solvent environment, the table below summarizes the ¹H NMR chemical shifts of unsubstituted imidazole in two distinct media. Notice the significant downfield shift and stabilization of the N-H signal in DMSO-d₆.
Proton
CDCl₃ (δ, ppm)
DMSO-d₆ (δ, ppm)
Multiplicity / Line Shape
H-2
7.73
7.65
Singlet (often broadened by unresolved long-range coupling)
H-4 / H-5
7.13
7.05
Singlet (time-averaged equivalence)
N-H
10.0 – 11.5
12.0 – 12.5
Broad Singlet (highly concentration dependent in CDCl₃)
(Data synthesized from standard spectral libraries and solvent influence studies (4)[4], (5)[5]).
Experimental Protocol: A Self-Validating Workflow
To guarantee high-resolution spectra, the following protocol engineers out the variables that cause intermediate exchange—namely, trace water and improper concentration.
Step-by-Step Methodology
Rigorous Desiccation (Crucial): Trace water acts as a catalytic proton shuttle, accelerating tautomerism and broadening peaks. Dry the imidazole sample under high vacuum (e.g., via a Schlenk line or lyophilizer) for a minimum of 12 hours prior to analysis.
Solvent Preparation: Utilize fresh, single-use ampoules of DMSO-d₆ (100% D). If using bottled solvent, ensure it has been stored over activated 4Å molecular sieves to maintain anhydrous conditions.
Concentration Optimization: Weigh exactly 5.0 to 10.0 mg of the dried compound. Dissolve it in 0.6 mL of the deuterated solvent.
Causality: This yields a concentration of ~10–15 mM. Concentrations higher than 20 mM exacerbate self-association and shift the N-H peak unpredictably, while lower concentrations degrade the SNR.
Dissolution and Filtration: Sonicate the vial for 30 seconds to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter directly into a clean, oven-dried 5 mm NMR tube. Particulate matter distorts magnetic field homogeneity, leading to artificial peak broadening.
Acquisition Parameters: Acquire the ¹H NMR spectrum at 298 K using standard parameters (e.g., 16–32 scans, 2–3 seconds relaxation delay).
The Self-Validating System
A robust protocol must contain internal checks to verify its success. Evaluate your acquired spectrum against these criteria:
PASS (System Validated): The H-4 and H-5 protons appear as sharp, distinct signals. In DMSO-d₆, the N-H proton is clearly visible >12 ppm. The residual water peak (δ 3.33 in DMSO-d₆) integrates to <0.1 relative to a single imidazole proton.
FAIL (System Compromised): The H-4/H-5 signals are broad humps or indistinguishable from the baseline.
Root Cause: The sample contains trace water (facilitating proton shuttling) or the exchange rate is trapped in the intermediate regime.
Corrective Action: Re-dry the sample. If the issue persists, perform Variable Temperature (VT) NMR—either cooling to -20°C to completely arrest the exchange, or heating to 80°C to push the system into the fast-exchange limit.
Workflow Visualization
Caption: Workflow for imidazole NMR sample preparation and spectral self-validation.
Technical Support Center: Optimizing Yield for 1-(2-methyl-1H-imidazol-4-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this important heterocyclic ketone. The following information is structured in a question-and-answer format to directly address specific challenges and provide scientifically grounded solutions.
Introduction: The Synthetic Challenge
The synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone, also known as 4-acetyl-2-methylimidazole, presents a notable regioselectivity challenge. Direct Friedel-Crafts acylation of the 2-methylimidazole ring is often inefficient and can lead to a mixture of N-acylated and C-acylated products, with poor control over the position of C-acylation. Therefore, more strategic, multi-step approaches are generally required to achieve high yields and purity of the desired C4-acylated isomer.
This guide will focus on the most reliable synthetic routes, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Route 1: Synthesis via Claisen Condensation of an Imidazole-4-Carboxylate Ester
This is a robust and regioselective method that starts from the readily available imidazole-4-carboxylic acid. The key steps involve the esterification of the carboxylic acid, followed by a Claisen condensation with ethyl acetate, and subsequent hydrolysis and decarboxylation.
Experimental Workflow: Route 1
Caption: Workflow for the synthesis of 1-(2-methyl-1H-imidazol-4-yl)ethanone via the Claisen condensation route.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl imidazole-4-carboxylate
To a stirred solution of 1H-imidazole-4-carboxylic acid (1 equivalent) in ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
Heat the reaction mixture to reflux (approximately 80°C) for 12 hours or until TLC analysis indicates the consumption of the starting material.[1]
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethanol.
Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford ethyl imidazole-4-carboxylate as a white solid.[1]
Step 2: Claisen Condensation
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (3-5 equivalents) or sodium ethoxide in an anhydrous solvent like toluene or chlorobenzene.[2]
Add the ethyl imidazole-4-carboxylate (1 equivalent) to the suspension.
With vigorous stirring, add ethyl acetate (1-5 equivalents) dropwise, maintaining the temperature at or below room temperature.[2]
After the addition is complete, heat the reaction mixture to reflux for 5 hours or until the reaction is complete by TLC.[2]
Cool the reaction mixture and carefully quench any remaining base.
Step 3: Hydrolysis and Decarboxylation
To the crude reaction mixture from Step 2, add an aqueous solution of a strong acid such as 5N HCl or aqueous sulfuric acid.[2]
Heat the mixture to reflux overnight to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid.[3]
Cool the reaction to room temperature and neutralize with a solid base like sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product.
Step 4: Purification
The crude 1-(2-methyl-1H-imidazol-4-yl)ethanone can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[4][5]
Troubleshooting Guide: Route 1
Problem
Potential Cause(s)
Troubleshooting Steps
Low yield in esterification (Step 1)
Incomplete reaction.
- Ensure the reaction is run for a sufficient time (monitor by TLC).- Use a dean-stark trap to remove water and drive the equilibrium towards the product.
Loss of product during workup.
- Ensure complete neutralization before extraction. The product can be water-soluble at low pH.
Low yield in Claisen condensation (Step 2)
Incomplete deprotonation of the ester.
- Use a sufficiently strong and anhydrous base (e.g., NaH). Ensure all reagents and solvents are scrupulously dry.
Side reactions (e.g., self-condensation of ethyl acetate).
- Add the ethyl acetate dropwise to the mixture of the imidazole ester and base.[6]
Incomplete decarboxylation (Step 3)
Insufficient acid concentration or reaction time/temperature.
- Ensure a sufficient excess of strong acid is used.- Increase the reflux time and monitor the reaction for the disappearance of the intermediate.
Difficulty in purifying the final product
Presence of polar impurities or starting materials.
- Optimize the solvent system for column chromatography. A common system is a gradient of methanol in dichloromethane.[4]
FAQs: Route 1
Q1: Why is a strong base like sodium hydride used in the Claisen condensation?A1: A strong base is required to deprotonate the α-carbon of the ethyl acetate to form the nucleophilic enolate. The pKa of the α-proton of an ester is around 25, so a base with a conjugate acid of higher pKa is needed for efficient deprotonation. Sodium hydride (NaH) or sodium ethoxide are commonly used for this purpose.[7]
Q2: Can I use a different acylating agent instead of ethyl acetate in Step 2?A2: Yes, other esters can be used to introduce different acyl groups. For example, using ethyl propionate would lead to the corresponding ethyl ketone. However, using a different ester may require optimization of the reaction conditions.
Q3: Is the decarboxylation step spontaneous?A3: The β-keto acid intermediate formed after hydrolysis is thermally unstable and readily decarboxylates upon heating in an acidic medium to yield the final ketone product.[3]
Route 2: Direct Acylation of 2-Methylimidazole
Directly acylating 2-methylimidazole is a more convergent but less selective approach. The primary challenges are controlling N- vs. C-acylation and achieving regioselectivity for the C4 position over the C5 position.
Experimental Workflow: Direct Acylation
Caption: Workflow for the direct acylation of 2-methylimidazole, highlighting the formation of a product mixture.
Troubleshooting & FAQs: Direct Acylation
Q1: I tried acylating 2-methylimidazole with acetic anhydride and got a low yield of the desired product. What went wrong?A1: Low yields are common with this method due to several competing reactions:
N-acylation: The nitrogen atoms of the imidazole ring are highly nucleophilic and can be readily acylated to form N-acetyl-2-methylimidazole. This is often the major product, especially under milder conditions.
Lack of Regioselectivity: Even when C-acylation occurs, it can happen at both the C4 and C5 positions, leading to a mixture of isomers that can be difficult to separate.
Reversibility: N-acylation can be reversible, but controlling the conditions to favor C-acylation is challenging.
Q2: How can I improve the selectivity for C4-acylation?A2: Improving C4-selectivity is difficult. Some strategies that have been explored for similar systems, though with limited success, include:
Use of a Lewis Acid Catalyst: A Lewis acid could potentially coordinate to the imidazole nitrogen, deactivating it towards acylation and directing the acylating agent to the C4/C5 positions. However, this can also lead to complex formation and decomposition.
High Temperatures: Running the reaction at high temperatures might favor the thermodynamically more stable C-acylated product, but this can also lead to decomposition and polymerization.
Protecting Groups: A bulky protecting group on one of the nitrogen atoms could sterically hinder the adjacent C5 position, potentially favoring acylation at C4. However, this adds extra steps to the synthesis.
Q3: Is Friedel-Crafts acylation a viable option?A3: Classical Friedel-Crafts acylation is generally not effective for electron-rich heterocycles like imidazole.[1] The Lewis acid catalyst (e.g., AlCl₃) tends to coordinate strongly with the nitrogen atoms, deactivating the ring towards electrophilic substitution.
Route 3: Radziszewski Imidazole Synthesis
The Radziszewski synthesis is a powerful one-pot method for constructing the imidazole ring from three components: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8]
FAQs: Radziszewski Synthesis
Q1: What starting materials would I need to synthesize 1-(2-methyl-1H-imidazol-4-yl)ethanone using the Radziszewski reaction?A1: To obtain the target molecule, the three components would need to assemble in a specific way. The 2-methyl group typically comes from the aldehyde component (acetaldehyde). The C4-acetyl and C5-H would come from the 1,2-dicarbonyl component. This would require a dicarbonyl compound like 3-oxobutanal (acetylacetaldehyde), which is not a common starting material and may be unstable. Therefore, the Radziszewski synthesis is not a straightforward or common method for preparing this specific isomer.
Q2: I've seen the Radziszewski synthesis used for a similar compound, 1-(4-methyl-1H-imidazol-2-yl)ethanone. What's the difference?A2: You are correct. The synthesis of the isomer, 1-(4-methyl-1H-imidazol-2-yl)ethanone (or 2-acetyl-4-methylimidazole), is well-suited for the Radziszewski reaction. In that case, the starting materials are biacetyl (2,3-butanedione) as the 1,2-dicarbonyl, acetaldehyde to provide the C2-carbon, and ammonia.[9] This highlights the importance of choosing the correct starting materials to obtain the desired substitution pattern on the imidazole ring.
- Requires an uncommon and potentially unstable dicarbonyl starting material- Not a practical route for this isomer
References
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
(N/A). (N/A). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. (N/A). [Link]
Padmavathi, V., et al. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]
Satter, A. A., & Weeks, K. M. (2023). Diverse Reagent Scaffolds Provide Differential Selectivity of 2'-OH Acylation in RNA. Journal of the American Chemical Society, 145(1), 143–151. [Link]
Gaich, T., & Pacher, T. (2008). Mg2+-Imidazole-Catalyzed Self-Condensation of Malonyl Thioesters: Getting Tuned for Biomimetic Polyketide Synthesis?. PMC. [Link]
da Silva, J. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Satter, A. A., & Weeks, K. M. (2022). Diverse Reagent Scaffolds Provide Differential Selectivity of 2′-OH Acylation in RNA. PMC. [Link]
(N/A). (N/A). The Claisen Condensation. (N/A). [Link]
Reddit. (2025). Help with Low Yield Synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of regioselective acetylation of methyl.... Retrieved from [Link]
Asl, S. S., et al. (2014). Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. PMC. [Link]
ResearchGate. (n.d.). Claisen condensation of N‐acyl imidazoles and application. Retrieved from [Link]
Le, T. T., et al. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. PMC. [Link]
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
CORE. (n.d.). Studies of some fused imidazole derivatives. Retrieved from [Link]
Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
University of Southampton. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). A novel reaction of 2-phenacyl mercaptoimidazole with acetic anhydride: formation of an imidazothiazole with loss of. Retrieved from [Link]
PubMed. (n.d.). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Retrieved from [Link]
TSI Journals. (2017). Ethyl Imidazole-1-Carboxylate as a Novel Carbonylating Agent for the Synthesis of 1,2,4-Oxadiazol-5(4H)-Ones and Evaluation of their Anti-Mycobacterial Activity. Retrieved from [Link]
NIH. (n.d.). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from [Link]
PMC. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]
Google Patents. (n.d.). CN102101843A - Preparation method of 4-acetylimidazole and its intermediate.
PubChem. (n.d.). Ethyl 2-(1-methyl-1h-imidazol-2-yl)-2-oxoacetate (C8H10N2O3). Retrieved from [Link]
Technical Support Center: Synthesis of 2-Methyl-4-acetylimidazole
Welcome to the technical support center for the synthesis of 2-methyl-4-acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-methyl-4-acetylimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common synthetic challenges encountered during the preparation of this key intermediate. Our focus is to equip you with the knowledge to identify, mitigate, and resolve issues related to side product formation, ensuring the integrity and purity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of 2-methyl-4-acetylimidazole is primarily approached through two distinct routes: the Radziszewski synthesis and the acylation of a pre-formed 2-methylimidazole ring. Each method presents a unique set of advantages and challenges, particularly concerning the profile of potential side products. This guide will delve into the intricacies of both, providing a robust framework for troubleshooting.
Part 1: The Radziszewski Synthesis Route
The Radziszewski synthesis offers a direct, one-pot approach to constructing the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For 2-methyl-4-acetylimidazole, this typically involves the condensation of a dicarbonyl compound (like diacetyl), an aldehyde, and ammonia. While efficient, this multicomponent reaction can be prone to side product formation, complicating purification.[1]
Troubleshooting Guide: Radziszewski Synthesis
Question 1: My reaction yields a complex mixture of products, and the purification of 2-methyl-4-acetylimidazole is challenging. What are the likely side products?
Answer: The complexity of the Radziszewski reaction mixture often arises from several concurrent side reactions. The primary culprits to investigate are:
Oxazole Formation: A significant competing pathway involves the condensation of the dicarbonyl compound with the aldehyde in the presence of ammonia, leading to the formation of an oxazole derivative instead of the desired imidazole. This is a known side reaction in Radziszewski-type syntheses.
Polymerization/Tarry Materials: The highly reactive nature of the starting materials, particularly the aldehydes and dicarbonyls, under heating and in the presence of ammonia, can lead to self-condensation and polymerization, resulting in the formation of insoluble, tarry materials that can contaminate the product and complicate work-up.
Incomplete Reaction: Residual unreacted starting materials or intermediate species can also contribute to the complexity of the final mixture.
Question 2: How can I minimize the formation of these side products?
Answer: Optimizing reaction conditions is paramount to favor the desired imidazole formation. Consider the following adjustments:
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of ammonia is often used to drive the reaction towards the imidazole product.[1]
Temperature and Reaction Time: The reaction typically requires heating.[1] However, excessively high temperatures or prolonged reaction times can promote polymerization and decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Order of Addition: The sequence in which reactants are added can influence the product distribution. While a one-pot approach is common, a stepwise addition of reagents might be beneficial. For instance, pre-forming an intermediate from the dicarbonyl and ammonia before adding the aldehyde could potentially reduce oxazole formation.
pH Control: The pH of the reaction medium can influence the reaction pathways. Maintaining a basic pH is generally favorable for the Radziszewski reaction.
Visualizing the Reaction Pathways
Caption: Main and side reaction pathways in the Radziszewski synthesis.
Part 2: Acylation of 2-Methylimidazole Route
A more controlled, multi-step approach involves the acylation of a pre-formed 2-methylimidazole ring. This is typically achieved through a Friedel-Crafts-type acylation using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. While this method can offer better control over the substitution pattern, it is not without its own set of challenges, primarily related to regioselectivity and over-reaction.
Troubleshooting Guide: Acylation of 2-Methylimidazole
Question 1: My acylation reaction is giving me a mixture of isomers. How do I control the position of acylation?
Answer: The imidazole ring has two nitrogen atoms and three carbon atoms that can potentially be acylated. The primary challenge is achieving selective C-acylation at the 4-position over N-acylation and acylation at other carbon positions.
N-Acylation vs. C-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and can be readily acylated. This N-acylation is often a competing and sometimes dominant reaction. To favor C-acylation, it is crucial to employ conditions that promote electrophilic aromatic substitution on the imidazole ring. The use of a Lewis acid catalyst is key here, as it generates a highly electrophilic acylium ion that preferentially attacks the electron-rich carbon positions of the imidazole ring.
Regioselectivity of C-Acylation (Position 4 vs. 5): 2-Methylimidazole can be acylated at either the C4 or C5 position. The directing effect of the methyl group at the 2-position influences the regioselectivity. Steric hindrance from the methyl group can play a role in directing the incoming acetyl group. Careful optimization of the Lewis acid, solvent, and temperature is necessary to achieve high selectivity for the desired 4-acetyl isomer.
Question 2: I am observing a significant amount of a di-acetylated byproduct. How can I prevent this?
Answer: The formation of a di-acetylated product, likely 1,4-diacetyl-2-methylimidazole or other isomers, occurs when the initially formed 2-methyl-4-acetylimidazole undergoes a second acylation. To mitigate this:
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acetylating agent. A large excess will significantly increase the likelihood of di-acylation.
Reaction Time and Temperature: Monitor the reaction closely using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product. Lowering the reaction temperature can also help to reduce the rate of the second acylation.
Deactivation of the Product: The acetyl group is an electron-withdrawing group, which deactivates the imidazole ring towards further electrophilic substitution. However, under forcing conditions, a second acylation can still occur.
Question 3: The work-up of my Friedel-Crafts acylation is problematic, and I'm getting low yields.
Answer: The work-up of Friedel-Crafts acylations can be challenging due to the need to quench the Lewis acid.
Quenching Procedure: The reaction mixture is typically quenched by carefully adding it to ice-water. This hydrolyzes the Lewis acid and any complexes formed. This step is highly exothermic and must be performed with caution.
Product Isolation: The product may be present in either the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer with a base (like sodium bicarbonate) to neutralize any acid and deprotonate the imidazole nitrogen can help in extracting the product into an organic solvent.
Visualizing the Acylation Pathways
Caption: Competing acylation pathways for 2-methylimidazole.
Part 3: General Purification and Analytical Guidance
Question: What are the recommended methods for purifying and characterizing 2-methyl-4-acetylimidazole?
Answer:
Purification:
Column Chromatography: This is the most common and effective method for separating the desired product from side products and unreacted starting materials. A silica gel stationary phase with a gradient elution of a solvent system like ethyl acetate in hexanes is often effective.[2]
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent can be an excellent final purification step.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any impurities. The chemical shifts and coupling patterns will be characteristic of the 2-methyl-4-acetylimidazole structure.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying the molecular weights of byproducts.
Thin Layer Chromatography (TLC): TLC is a quick and essential tool for monitoring the progress of the reaction and for developing a suitable solvent system for column chromatography.
Use a stoichiometric amount of acetylating agent, monitor the reaction closely and stop it upon completion of the initial reaction.
Purification Difficulties
Presence of polar byproducts or tarry materials.
Employ column chromatography with an appropriate solvent gradient. For tarry materials, an initial filtration or trituration step may be necessary.
This technical support guide provides a foundational understanding of the common side products encountered in the synthesis of 2-methyl-4-acetylimidazole and offers practical troubleshooting strategies. Successful synthesis relies on a combination of theoretical knowledge and careful experimental execution.
References
BenchChem. (2025). In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole.
BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole.
Technical Support Center: Radziszewski Imidazole Synthesis
Welcome to the Technical Support Center for the Debus-Radziszewski imidazole synthesis. As a cornerstone of medicinal chemistry, this multicomponent reaction is widely utilized for constructing diversely substituted imid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Debus-Radziszewski imidazole synthesis. As a cornerstone of medicinal chemistry, this multicomponent reaction is widely utilized for constructing diversely substituted imidazoles—a privileged scaffold found in numerous therapeutics and biologically active compounds.
This guide is engineered for research scientists and drug development professionals. It synthesizes field-proven experimental protocols, mechanistic causality, and advanced troubleshooting logic to ensure your synthetic workflows are robust, reproducible, and high-yielding.
Mechanistic Overview & Reaction Logic
To effectively troubleshoot any chemical process, one must first understand the fundamental causality of the reaction pathway. The 1 is a one-pot, multicomponent condensation involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source[1].
The reaction does not occur simultaneously; rather, it follows a strict sequential logic:
Diimine Formation: The 1,2-dicarbonyl compound undergoes acid-catalyzed condensation with two equivalents of ammonia to form a diimine intermediate[1].
Aldehyde Condensation: The diimine reacts with the aldehyde, forming a hydroxylamine-like intermediate[1].
Cyclization & Aromatization: Driven by the nucleophilicity of the nitrogen atoms, the intermediate undergoes intramolecular cyclization. A final dehydration step drives the system toward aromaticity, yielding the highly stable, thermodynamically favored imidazole ring[1].
Reaction mechanism and intermediate progression of the Debus-Radziszewski imidazole synthesis.
Standardized Experimental Protocols
A self-validating protocol relies on understanding why each step is performed. Below are two rigorously tested methodologies for synthesizing substituted imidazoles.
Protocol A: Classical Reflux Synthesis
This method is highly scalable and ideal for standard laboratory setups[2][3].
Reagent Assembly: In a 100 mL round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and ammonium acetate (3.0–4.0 eq)[2][3].
Causality: Using ammonium acetate instead of aqueous ammonia is critical. It acts as both a steady ammonia source and a mild acidic buffer (releasing acetic acid). This prevents the pH spikes that would otherwise trigger unwanted Cannizzaro or reverse-aldol reactions of the aldehyde[2][4].
Solvent Addition: Add ethanol to achieve a 0.1–0.2 M concentration of the limiting reagent[2].
Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C with constant stirring for 4 to 24 hours[2][3]. Monitor the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC)[3][5].
Quenching & Precipitation: Once complete, pour the hot reaction mixture directly into a beaker of crushed ice or cold water[2].
Causality: Imidazoles are moderately soluble in warm alcohols. The sudden temperature drop and introduction of a highly polar aqueous environment force the hydrophobic imidazole to precipitate rapidly, preventing it from "oiling out" as a sticky resin[2].
Isolation: Collect the solid by vacuum filtration, wash with cold water, and purify via recrystallization (ethanol/water) or column chromatography[1][2].
Protocol B: Microwave-Assisted Synthesis
For discovery chemistry requiring rapid iteration, microwave irradiation drastically reduces reaction times and improves yields[1][6][7].
Preparation: In a 35 mL microwave reaction vessel, suspend the aldehyde (1.0 eq), 1,2-dicarbonyl compound (1.0 eq), and ammonium acetate (5.0 eq) in ethanol (2 mL)[1]. Add p-Toluenesulfonic acid (20 mol%) as a catalyst[1].
Irradiation: Seal the vessel and heat in a microwave reactor at 80°C for 10–30 minutes at 100 W[1].
Causality: The Debus-Radziszewski synthesis is a multicomponent reaction requiring the simultaneous collision of three distinct species. Microwave dielectric heating provides rapid, uniform volumetric energy transfer, overcoming the high entropic barrier of the multicomponent collision while minimizing thermal degradation byproducts[1][6][7].
Work-up: Cool to room temperature, extract with ethyl acetate, wash with saturated aqueous sodium bicarbonate, and concentrate under reduced pressure[2].
Quantitative Method Comparison
The following table summarizes expected quantitative data across different synthetic variations, allowing for a direct comparison of operational parameters[1][3][6][7].
Parameter
Classical Reflux Protocol
Microwave-Assisted Protocol
Ultrasound-Assisted Protocol
Heating Mechanism
Convective heating
Dielectric heating
Acoustic cavitation
Typical Reaction Time
4 – 24 hours
10 – 30 minutes
8 – 60 minutes
Average Yield
40% – 76%
85% – 95%
80% – 97%
Temperature
80°C (Reflux)
80°C – 100°C (Sealed)
Room Temp – 50°C
Primary Byproducts
Oxazoles, polymeric resins
Minimal
Minimal
Troubleshooting & FAQs
Logical troubleshooting workflow for resolving low yields in imidazole synthesis.
Q1: My reaction yield is consistently low (<40%). What are the primary causes and solutions?A: Low yields in the Radziszewski synthesis frequently stem from competing side reactions, most notably the formation of oxazole byproducts[4][5]. If the local concentration of ammonia drops, the oxygen atom of the dicarbonyl intermediate can act as a nucleophile instead of nitrogen, closing the ring to form an oxazole[5].
Prevention Strategy: Use a significant molar excess of ammonia (e.g., 4 to 5 equivalents of ammonium acetate) relative to the aldehyde[5]. Ensure the reaction is not overly basic, as strongly alkaline conditions can promote the reverse-aldol condensation of your aldehyde starting material[4].
Q2: I am observing incomplete conversion of the aldehyde starting material on TLC. How can I drive the reaction to completion?A: Incomplete reactions usually result from suboptimal temperatures or the premature volatilization of ammonia gas from the solvent matrix[5].
Prevention Strategy: If using the classical method, ensure a strict, continuous reflux. If the problem persists, transition to a sealed microwave reactor[1]. Conducting the reaction in a sealed vessel prevents ammonia escape and drastically increases the effective collision frequency required for this multicomponent assembly[5][7].
Q3: The crude product is highly impure, sticky, and difficult to crystallize. What is the best purification strategy?A: Highly impure crude mixtures often contain unreacted diketones and polymeric aldehyde byproducts that inhibit crystallization[2][4].
Prevention Strategy: Leverage the inherent basicity of the imidazole ring. Imidazole has a pKa of approximately 7 for its conjugate acid[8]. Perform an acid-base extraction: dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with 1M HCl. The basic imidazole will protonate and migrate into the aqueous layer as an imidazolium salt, leaving neutral organic impurities behind[2][8]. Separate the aqueous layer, basify it with NaOH or saturated NaHCO3 to pH 8-9, and the pure, neutral imidazole will precipitate out for easy filtration[2].
References
Rational Strategies for the Synthesis of Novel Imidazole Heterocycles and Their Diverse Pharmacological Activities - ijarsct. Available at: [Link]
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]
Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. Available at:[Link]
EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION - Rasayan. Available at: [Link]
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. Available at: [Link]
improving the regioselectivity of imidazole substitution reactions
Welcome to the Imidazole Regioselectivity Technical Support Center . This resource is engineered for research scientists and drug development professionals facing regiochemical bottlenecks during the functionalization of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Imidazole Regioselectivity Technical Support Center . This resource is engineered for research scientists and drug development professionals facing regiochemical bottlenecks during the functionalization of the imidazole core.
Due to the tautomeric nature of the imidazole ring and the subtle electronic differences between its carbon centers (C2, C4, C5), achieving absolute regiocontrol requires a precise manipulation of steric bulk, electronic induction, and transition-metal catalysis. This guide provides field-validated troubleshooting strategies, mechanistic explanations, and self-validating experimental protocols to ensure reproducible regioselectivity.
Q1: My N-alkylation of an unsymmetrical 4-substituted imidazole is yielding a near 1:1 mixture of N1 and N3 regioisomers. How can I drive selectivity toward a single isomer?A1: Poor selectivity in N-alkylation stems from the rapid tautomerization of the imidazole ring, which distributes the nucleophilic character across both the N1 and N3 nitrogen atoms[1]. To break this symmetry, you must leverage either electronic or steric control:
Electronic Control: If your C4 substituent is an electron-withdrawing group (EWG), it will inductively deactivate the adjacent N3 nitrogen. Under standard basic conditions, electrophilic attack will naturally favor the more remote, electron-rich N1 position[1].
Thermodynamic Control (Michael Additions): For specific substrates like 4-formylimidazole, reversible Michael additions can be employed. Reacting the imidazole with
α,β
-unsaturated esters under basic catalysis (e.g., DBU) allows the system to equilibrate, yielding the thermodynamically favored 1-alkyl-4-formylimidazole in high ratios (up to 19:1)[2].
Q2: I need to alkylate the more sterically hindered nitrogen of my unsymmetrical imidazole, but standard alkylation always favors the less hindered site. What is the workaround?A2: Alkylation under conventional conditions is governed by "steric approach control," inherently favoring the less encumbered nitrogen[3]. To reverse this and target the sterically hindered nitrogen, you must use a Trans-N-alkylation strategy utilizing a protecting group[4].
By protecting the less hindered nitrogen (N1) with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you force subsequent alkylation to occur exclusively at the hindered N3 position. Subsequent deprotection of the SEM group yields the desired hindered N1-alkylated isomer[1]. Alternatively, recent advances show that using organomagnesium reagents (like TMPMgCl) as bases can counterintuitively direct alkylation to the more sterically hindered nitrogen atom in certain 1,3-azoles[5].
Decision matrix for resolving N-alkylation regioselectivity issues.
Q3: Direct Palladium-catalyzed C-H arylation of my substrate exclusively yields C5-arylated products. Why is the C4 position unreactive, and how do I functionalize it?A3: The extreme regioselectivity favoring C5 over C4 is driven by the electronic properties of the intermediate metalation step. During Palladium-catalyzed C-H arylation, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) or Electrophilic Metalation-Deprotonation (EMD) mechanism[4]. The C-Pd bond formed at the C5 position is highly stabilized by the inductive electron-withdrawing effect of the adjacent N1 nitrogen[6]. Conversely, palladation at the C4 position is severely disfavored due to electrostatic repulsion between the incoming polarized C-Pd bond and the lone electron pair residing on the N3 nitrogen[6].
To functionalize the unreactive C4 position, you must employ the "SEM-Switch" strategy[4].
Protect the imidazole at N1 with a SEM group.
Perform the facile Pd-catalyzed arylation at the highly reactive C5 position.
Transpose the SEM group from N1 to N3 (The SEM-Switch).
Causality: By moving the protecting group, the old, unreactive C4 position becomes the new, highly reactive C5 position relative to the protected nitrogen, allowing a second arylation to occur seamlessly[6].
The SEM-Switch workflow for achieving sequential C4 and C5 arylation.
Q4: How can I shift the regioselectivity of my C-H arylation from the C5 position to the C2 position?A4: The C2 position possesses the most acidic C-H bond on the imidazole ring[4]. While carbonate or carboxylate bases in polar solvents favor C5-arylation via the CMD pathway, you can completely invert this selectivity by switching to an alkoxide base (e.g.,
t
-BuOK) in a nonpolar solvent (e.g., toluene)[1]. This shifts the mechanism to favor the deprotonation of the highly acidic C2 proton, driving exclusive C2-arylation[6].
Catalytic and solvent conditions dictating C2 vs. C5 C-H arylation selectivity.
Section 3: Quantitative Data & Reactivity Summaries
To aid in experimental design, the following table summarizes the inherent reactivity profiles and optimal conditions for functionalizing the three carbon centers of the imidazole core.
Imidazole Position
Reactivity Profile
Primary Mechanism
Optimal Catalytic Conditions
Typical Yields
C2
Most acidic C-H bond.
Base-driven deprotonation / Metalation.
Pd(OAc)₂,
t
-BuOK (Alkoxide base), Toluene, 100 °C.
60 - 95%
C5
Most susceptible to electrophilic attack.
Concerted Metalation-Deprotonation (CMD).
Pd(OAc)₂, K₂CO₃ or PivOH (Carbonate/Carboxylate), DMF, 100 °C.
70 - 97%
C4
Unreactive (Repulsion from N3 lone pair).
Requires SEM-Switch transposition.
N/A (Direct arylation yields <10%). Requires conversion to pseudo-C5.
50 - 85% (Post-Switch)
Section 4: Validated Experimental Protocols
Protocol 1: Regioselective C5-Arylation of 1-SEM-Imidazole[1]
This self-validating system utilizes a carbonate base to actively participate in the CMD transition state, ensuring exclusive C5 selectivity.
Preparation: Charge an oven-dried Schlenk flask with 1-SEM-imidazole (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), triphenylphosphine or appropriate ligand (10 mol%), and K₂CO₃ (2.0 equiv).
Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous DMF (0.2 M concentration).
Reaction: Stir the mixture at 100 °C for 12–16 hours.
Validation Check: Monitor by TLC or LC-MS. The disappearance of the starting material and the appearance of a single new peak confirms C5-arylation. If multiple peaks appear, verify that moisture was strictly excluded, as water can disrupt the CMD transition state.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: The "SEM-Switch" (N1 to N3 Transposition)[4]
This protocol activates the unreactive C4 position by transposing the protecting group, effectively re-labeling the C4 carbon as a highly reactive C5 carbon.
Alkylation: Dissolve the purified 5-aryl-1-SEM-imidazole (from Protocol 1) in neat methyl iodide (excess) or a solution of methyl triflate in DCM. Stir at room temperature until complete conversion to the imidazolium salt is observed (typically 4-12 hours).
Deprotection/Transposition: Concentrate the mixture under reduced pressure to remove excess alkylating agent. Dissolve the crude imidazolium salt in a solution of TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 2.0 equiv) or use acidic hydrolysis (e.g., HCl in dioxane).
Heating: Heat the mixture to 60 °C for 2 hours to drive the cleavage of the SEM group from the N1 position.
Validation Check: The resulting product is a 1-alkyl-4-arylimidazole. NMR validation is critical here: the highly acidic C2 proton will appear as a distinct singlet (~7.5–8.0 ppm), and the new C5 proton will be visible, confirming that the old C4 position is now substituted.
References
Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions
Source: Benchchem
URL
Source: PMC (National Institutes of Health)
Regioselective N-Alkylation of 4-Formylimidazole
Source: Taylor & Francis Online
URL
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles...
Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation
Source: ResearchGate
URL
storage and handling of 1-(2-methyl-1H-imidazol-4-yl)ethanone
Welcome to the Technical Support and Troubleshooting Center for 1-(2-methyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-2-methylimidazole). As a functionalized imidazole derivative, this compound is highly valued i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for 1-(2-methyl-1H-imidazol-4-yl)ethanone (also known as 4-acetyl-2-methylimidazole).
As a functionalized imidazole derivative, this compound is highly valued in drug discovery and synthetic chemistry as a building block and metal-coordinating ligand. However, its unique structural features—an electron-withdrawing acetyl group paired with an electron-donating methyl group on an amphoteric imidazole ring—demand precise handling, storage, and solvation strategies.
This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistically grounded, self-validating protocols to ensure experimental reproducibility.
Physicochemical Data & Storage Parameters
To establish a baseline for handling, all critical quantitative data for 1-(2-methyl-1H-imidazol-4-yl)ethanone has been consolidated below [1, 2].
Parameter
Value / Specification
Mechanistic Implication
CAS Number
78210-66-9
Unique identifier for procurement and SDS tracking.
Molecular Formula
C₆H₈N₂O
Contains both hydrogen-bond donors (N-H) and acceptors (C=O, N).
Molecular Weight
124.14 g/mol
Low molecular weight; highly permeable in biological assays.
Boiling Point
343.5 ± 15.0 °C
Indicates high thermal stability, but prone to degradation if heated in the presence of strong oxidizers.
Density
1.141 ± 0.06 g/cm³
Relevant for volumetric calculations in bulk synthetic scaling.
Optimal Storage Temp
2–8 °C (Refrigerated)
Minimizes thermal kinetic energy, preventing slow oxidative degradation of the imidazole ring.
Hygroscopicity
Moderate
The N-H and carbonyl groups readily absorb atmospheric moisture, which can alter molarity calculations.
Q1: My compound is crashing out of solution when I dilute my DMSO stock into aqueous assay buffers. How do I prevent this?
The Causality: The imidazole ring is amphoteric. While the methyl group at the 2-position is electron-donating, the acetyl group at the 4-position is strongly electron-withdrawing. This lowers the pKa of the conjugate acid (protonated nitrogen) to approximately ~5.0–5.5. At a physiological pH of 7.4, the molecule exists almost entirely in its neutral, uncharged state, which has limited aqueous solubility. When you transition from a pure organic solvent (DMSO) to an aqueous buffer at pH 7.4, the sudden drop in solvation capacity forces the neutral compound to precipitate.
The Solution:
Pre-acidification: If your assay tolerates it, adjust the aqueous buffer to pH 5.0–5.5 before adding the DMSO stock. This protonates the imidazole ring, forming a highly soluble cationic species.
Cosolvent Step-Down: Do not jump directly from 100% DMSO to 99% Water. Create an intermediate dilution in 50% DMSO/50% Buffer, vortex thoroughly, and then dilute to your final working concentration.
Validation: Always measure the OD₆₀₀ (optical density) of your final well plate. An OD₆₀₀ > 0.05 compared to a blank indicates micro-precipitation.
Q2: I am using this compound in a palladium-catalyzed cross-coupling reaction, but my yields are highly inconsistent. Why?
The Causality: Imidazoles are excellent bidentate or monodentate ligands for transition metals. The unsubstituted nitrogen (N3) in 1-(2-methyl-1H-imidazol-4-yl)ethanone has a lone pair that strongly coordinates with Palladium (Pd) or Copper (Cu) catalysts, effectively "poisoning" the catalyst by sequestering it away from the catalytic cycle.
The Solution:
Protecting Groups: Temporarily mask the free N-H of the imidazole with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group prior to the cross-coupling step.
Catalyst Loading: If protection is not viable, you must increase your catalyst loading (e.g., from 5 mol% to 15-20 mol%) to outcompete the ligand-sequestering effect of the substrate.
Q3: How should I store the bulk powder versus working solutions to ensure long-term stability?
The Causality: Repeated exposure to ambient air introduces moisture (which hydrolyzes trace impurities) and oxygen (which can slowly oxidize the electron-rich methyl-imidazole core). Freeze-thaw cycles of DMSO stocks introduce condensation directly into the solvent, leading to rapid degradation.
The Solution:
Store the bulk powder at 2–8 °C in a desiccator. For solutions, prepare single-use aliquots in anhydrous DMSO, blanket with Argon or Nitrogen gas, and store at -20 °C.
Remove the bulk powder of 1-(2-methyl-1H-imidazol-4-yl)ethanone from 2–8 °C storage.
Crucial: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial causes ambient moisture to instantly condense on the hygroscopic powder.
Step 2: Weighing and Solvation (Causality: Oxidation Mitigation)
Weigh the desired mass (e.g., 12.41 mg for 1 mL of 100 mM stock) using an analytical balance.
Transfer to a sterile, amber glass vial (amber glass prevents UV-induced degradation).
Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).
Step 3: Homogenization and Quality Control (Causality: Self-Validation)
Vortex for 60 seconds. Sonicate in a water bath at room temperature for 5 minutes if any particulate remains.
Self-Validation Check: Hold the vial against a light source. The solution must be completely optically clear. To validate, centrifuge at 10,000 x g for 5 minutes; inspect the bottom for a microscopic pellet. If a pellet exists, the DMSO is saturated with water and must be discarded.
Step 4: Aliquoting and Storage
Divide the stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.
Overlay the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping.
Store at -20 °C.
Visual Workflows and Logical Relationships
The following diagrams map the logical decision trees for handling and troubleshooting this compound.
Diagram 1: Storage and Aliquoting Lifecycle
This diagram illustrates the mandatory workflow to prevent moisture contamination and thermal degradation during the lifecycle of the compound.
Caption: Lifecycle workflow for 1-(2-methyl-1H-imidazol-4-yl)ethanone to prevent hygroscopic degradation.
Use this decision tree when integrating the compound into biological assays or aqueous synthetic steps.
Caption: Mechanistic troubleshooting tree for resolving aqueous precipitation via pH manipulation.
References
Accela ChemBio Inc. (n.d.). 78210-66-9 1-(2-Methyl-4-imidazolyl)ethanone Safety Data and Properties. Retrieved March 11, 2026, from[Link]
Reference Data & Comparative Studies
Validation
13C NMR characterization of 1-(2-methyl-1H-imidazol-4-yl)ethanone
A Comprehensive Guide to the ¹³C NMR Characterization of 1-(2-methyl-1H-imidazol-4-yl)ethanone: A Comparative Analysis For the Attention of Researchers, Scientists, and Professionals in Drug Development This guide provid...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the ¹³C NMR Characterization of 1-(2-methyl-1H-imidazol-4-yl)ethanone: A Comparative Analysis
For the Attention of Researchers, Scientists, and Professionals in Drug Development
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 1-(2-methyl-1H-imidazol-4-yl)ethanone. In the ever-evolving landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. ¹³C NMR spectroscopy stands as a cornerstone technique in this endeavor, offering a detailed fingerprint of the carbon skeleton of a molecule.
Given the limited availability of public experimental spectral data for 1-(2-methyl-1H-imidazol-4-yl)ethanone, this guide leverages a predicted ¹³C NMR spectrum as a primary reference point. This predicted data is critically compared against experimental data from structurally analogous imidazole derivatives. This comparative approach not only provides a robust framework for the interpretation of the target molecule's spectrum but also illuminates the subtle electronic effects of substituent groups on the imidazole ring.
The Isomeric Landscape and its Spectroscopic Implications
The substitution pattern on the imidazole ring is a critical determinant of its chemical and biological properties. In the case of acetyl and methyl substituted imidazoles, several constitutional isomers exist, each with a unique ¹³C NMR signature. Understanding these isomeric relationships is fundamental to confirming the synthesis of the desired compound and avoiding misidentification.
Figure 1. Isomeric and tautomeric relationships of acetyl-methylimidazoles.
Predicted ¹³C NMR Spectrum of 1-(2-methyl-1H-imidazol-4-yl)ethanone
The predicted ¹³C NMR chemical shifts for 1-(2-methyl-1H-imidazol-4-yl)ethanone provide a foundational dataset for its characterization. These predictions are generated using advanced computational algorithms that consider the electronic environment of each carbon atom.[1][2][3]
Carbon Atom
Predicted Chemical Shift (ppm)
Description
C2
~148
Imidazole ring carbon, adjacent to two nitrogen atoms and bearing a methyl group.
C4
~138
Imidazole ring carbon, attached to the acetyl group.
C5
~120
Imidazole ring carbon, protonated.
C=O
~190
Carbonyl carbon of the acetyl group.
CH₃ (acetyl)
~27
Methyl carbon of the acetyl group.
CH₃ (ring)
~14
Methyl carbon attached to the imidazole ring at the C2 position.
Note: These values are predicted and may vary slightly from experimental results depending on the solvent and other acquisition parameters.
Comparative ¹³C NMR Data of Structurally Related Imidazoles
To contextualize the predicted data, it is instructive to compare it with the experimental ¹³C NMR data of analogous compounds. This comparison highlights the influence of the acetyl and methyl substituents on the chemical shifts of the imidazole ring carbons.
Compound
C2 (ppm)
C4 (ppm)
C5 (ppm)
Other Carbons (ppm)
Solvent
Reference
1-(2-methyl-1H-imidazol-4-yl)ethanone (Predicted)
~148
~138
~120
C=O: ~190, CH₃(acetyl): ~27, CH₃(ring): ~14
-
This work
2-Methylimidazole
145.7
121.7
121.7
CH₃: 13.0
CDCl₃
4-Methylimidazole
135.5
133.5
115.2
CH₃: 13.4
CDCl₃
1H-Imidazole-4-carbaldehyde
139.4
134.9
129.5
C=O: 184.5
DMSO-d₆
N-Acetylimidazole
136.9
129.9
117.2
C=O: 169.1, CH₃: 23.5
CDCl₃
Analysis of Comparative Data:
C2 Position: The presence of the electron-donating methyl group at the C2 position in both 2-methylimidazole and the target compound results in a downfield shift for C2 compared to 4-methylimidazole and N-acetylimidazole.
C4 Position: The acetyl group at the C4 position in the target molecule is expected to be electron-withdrawing, causing a significant downfield shift of the C4 carbon. This is consistent with the observed downfield shift of the C4 carbon in 1H-imidazole-4-carbaldehyde, which also has an electron-withdrawing formyl group at this position.
C5 Position: The chemical shift of C5 is influenced by the substituents at both the C2 and C4 positions.
Carbonyl and Methyl Carbons: The chemical shifts of the carbonyl and acetyl methyl carbons are characteristic of these functional groups.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol outlines the key steps for acquiring a high-quality ¹³C NMR spectrum of 1-(2-methyl-1H-imidazol-4-yl)ethanone.
Figure 2. Workflow for acquiring a ¹³C NMR spectrum.
Causality Behind Experimental Choices:
Solvent Selection: The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte peaks. DMSO-d₆ is often a good choice for imidazole derivatives due to its high solubilizing power.[4] The solvent can also influence chemical shifts due to solvent-solute interactions.
Proton Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum by removing C-H coupling. This results in a single sharp peak for each unique carbon atom, simplifying interpretation and improving the signal-to-noise ratio.
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Relaxation Delay: A sufficient relaxation delay between pulses is necessary to ensure that all carbon nuclei have returned to their equilibrium state before the next pulse. Quaternary carbons, in particular, have longer relaxation times and may require a longer delay for accurate quantification.
Conclusion
This guide provides a comprehensive framework for the ¹³C NMR characterization of 1-(2-methyl-1H-imidazol-4-yl)ethanone. By combining predicted data with a comparative analysis of structurally related compounds, researchers can confidently assign the carbon signals of the target molecule. The provided experimental protocol offers a robust starting point for acquiring high-quality spectral data, which is an indispensable step in the rigorous structural verification required in modern drug discovery and development.
References
nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
Mestrelab Research. (2026, March 5). Download NMR Predict. Retrieved from [Link]
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
Paton, R. S. (n.d.). CASCADE - Colorado State University. Retrieved from [Link]
SpectraBase. (n.d.). 2-Methylimidazole. Retrieved from [Link]
Spectral Database for Organic Compounds (SDBS). (n.d.). N-Acetylimidazole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(2-methyl-1H-imidazol-4-yl)ethanone
For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of novel chemical entities are paramount. 1-(2-methyl-1H-imidazol-4-yl)ethanone, a substituted imid...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation and characterization of novel chemical entities are paramount. 1-(2-methyl-1H-imidazol-4-yl)ethanone, a substituted imidazole, presents a unique analytical challenge due to the limited availability of public domain experimental data. This guide provides an in-depth, comparative analysis of mass spectrometry approaches for this compound, leveraging data from structurally related molecules and foundational principles of mass spectrometry to predict its behavior under different ionization techniques. By understanding the "why" behind the "how," this document serves as a practical resource for methodological development and data interpretation.
The Analytical Imperative: Why Mass Spectrometry for 1-(2-methyl-1H-imidazol-4-yl)ethanone?
1-(2-methyl-1H-imidazol-4-yl)ethanone belongs to the acylimidazole family, a class of compounds with significant interest in medicinal chemistry and materials science due to the versatile reactivity of the ketone and the biological relevance of the imidazole moiety.[1][2] Accurate mass determination and fragmentation analysis are critical for confirming its identity, assessing purity, and understanding its metabolic fate in drug discovery pipelines. Mass spectrometry stands as a cornerstone technique for this, offering unparalleled sensitivity and structural information from minute sample quantities.
While direct, publicly available experimental mass spectra for 1-(2-methyl-1H-imidazol-4-yl)ethanone are scarce[3][4], we can confidently predict its mass spectral characteristics by examining the behavior of analogous imidazole derivatives and applying established fragmentation principles.[5][6][7]
A Tale of Two Ionization Techniques: Predicting the Mass Spectrum
The choice of ionization method is the most critical parameter influencing the information obtained from a mass spectrometry experiment. Here, we compare and contrast the two most common techniques for small molecule analysis: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Fragmentation Approach
Causality of Experimental Choice: EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[8] This energetic interaction is often sufficient to not only ionize the molecule but also to induce extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Predicted Fragmentation of 1-(2-methyl-1H-imidazol-4-yl)ethanone under EI:
The molecular ion (M•+) is expected at an m/z of 124, corresponding to the molecular weight of the compound. Due to the high energy of EI, this molecular ion may be of low abundance. The fragmentation pattern will likely be dominated by cleavages at the weakest bonds.
Table 1: Predicted Key Fragment Ions of 1-(2-methyl-1H-imidazol-4-yl)ethanone in EI-MS
m/z
Proposed Fragment
Structural Rationale
124
[C₆H₈N₂O]•⁺ (Molecular Ion)
Intact molecule with one electron removed.
109
[M - CH₃]⁺
Loss of a methyl radical from the acetyl group.
81
[M - COCH₃]⁺
Cleavage of the acetyl group, resulting in a stable imidazolyl cation. This is often a prominent peak for acetyl-substituted heterocycles.[2]
43
[CH₃CO]⁺
The acetyl cation, a very common fragment in molecules containing an acetyl group.
The following diagram illustrates the predicted fragmentation pathway under Electron Ionization.
Caption: Predicted EI fragmentation of 1-(2-methyl-1H-imidazol-4-yl)ethanone.
Electrospray Ionization (ESI): The Soft Ionization Alternative
Causality of Experimental Choice: ESI is a "soft" ionization technique that generates ions from a solution, making it ideal for molecules that are polar and less volatile.[9] It typically imparts less energy to the analyte, resulting in a greater abundance of the molecular ion and less fragmentation. This is particularly useful for confirming the molecular weight of a compound. ESI is highly compatible with liquid chromatography (LC), enabling the analysis of complex mixtures.
Predicted Behavior of 1-(2-methyl-1H-imidazol-4-yl)ethanone under ESI:
In positive ion mode ESI, 1-(2-methyl-1H-imidazol-4-yl)ethanone is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 125. The basic nitrogen atoms of the imidazole ring are prime sites for protonation.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: To elicit structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and then fragmented through collision-induced dissociation (CID).
Table 2: Predicted Key Fragment Ions of 1-(2-methyl-1H-imidazol-4-yl)ethanone in ESI-MS/MS
Precursor Ion (m/z)
Fragment Ion (m/z)
Neutral Loss
Proposed Fragment
125
83
42 (CH₂CO)
Loss of ketene from the protonated molecule.
125
68
57 (C₂H₃N)
Fragmentation of the imidazole ring.
The following diagram illustrates the general workflow for LC-ESI-MS/MS analysis.
Caption: Generalized workflow for LC-ESI-MS/MS analysis.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation
For unambiguous molecular formula determination, high-resolution mass spectrometry (HRMS) is indispensable.[10] Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide exceptional mass accuracy, typically below 5 ppm.[11]
Application to 1-(2-methyl-1H-imidazol-4-yl)ethanone:
The theoretical exact mass of the protonated molecule [C₆H₉N₂O]⁺ is 125.0715. An HRMS instrument would be able to measure this mass with high precision, allowing for the confident assignment of the elemental composition and ruling out other potential isobaric (same nominal mass) compounds.
Experimental Protocols: A Practical Guide
While specific data for the title compound is limited, the following protocols, adapted from established methods for imidazole derivatives, provide a robust starting point for analysis.[1][9]
Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-methyl-1H-imidazol-4-yl)ethanone in a suitable solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase for LC-MS analysis or a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for direct infusion. The addition of formic acid promotes protonation in positive ion ESI.
LC-ESI-MS/MS Method
Liquid Chromatography System: A standard HPLC or UHPLC system.
Column: A C18 reversed-phase column is a good starting point for small, polar molecules.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.
Mass Spectrometer: A tandem quadrupole, ion trap, or high-resolution mass spectrometer equipped with an ESI source.
Ionization Mode: Positive ion mode.
MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-200).
MS2 Scan: Select the precursor ion at m/z 125 and apply collision energy to induce fragmentation. The optimal collision energy should be determined experimentally.
Direct Infusion EI-MS Method (for GC-MS)
Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer.
Column: A suitable capillary column, such as a DB-5ms.
Injection: A split/splitless injector.
Oven Program: A temperature ramp to ensure volatilization and separation from any impurities.
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer with an EI source.
Ionization Energy: 70 eV.
Scan Range: m/z 40-200.
Conclusion and Recommendations
The mass spectrometric analysis of 1-(2-methyl-1H-imidazol-4-yl)ethanone, while lacking a wealth of public reference data, can be approached systematically and effectively.
For initial confirmation of molecular weight, LC-ESI-MS is the recommended technique due to its soft ionization nature, which will likely produce an abundant protonated molecule [M+H]⁺ at m/z 125.
For definitive structural elucidation and to create a reference spectrum, GC-EI-MS is invaluable. The resulting fragmentation pattern will provide a detailed fingerprint of the molecule's structure.
To ensure the highest confidence in the elemental composition, High-Resolution Mass Spectrometry (HRMS) should be employed to accurately measure the mass of the molecular ion.
By combining these approaches, researchers can build a comprehensive analytical profile of 1-(2-methyl-1H-imidazol-4-yl)ethanone, enabling its confident identification and characterization in a variety of research and development settings. This guide provides the foundational knowledge and practical starting points to navigate the analytical challenges associated with this and other novel imidazole derivatives.
References
Townsend, J. A., Keener, J. E., Miller, Z. M., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14765-14772. Available from: [Link]
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]
LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. Available from: [Link]
Xian, F., Hendrickson, C. L., & Marshall, A. G. (2012). High resolution mass spectrometry. Analytical chemistry, 84(2), 708–719. Available from: [Link]
Loo, J. A. (2021). High-Resolution Native Mass Spectrometry. DSpace@MIT. Available from: [Link]
Comprehensive Comparison of Synthesis Routes for 4-Acetylimidazoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & The Mechanistic Challenge 4-Acetylimidazole (1-(1H-imidazol-4-yl)ethanone)[1] is a highly versatile building block...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & The Mechanistic Challenge
4-Acetylimidazole (1-(1H-imidazol-4-yl)ethanone)[1] is a highly versatile building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of angiotensin II receptor antagonists (such as Olmesartan analogs) and novel functionalized imidazole anticancer agents.
The Core Challenge: Direct functionalization of the imidazole ring via standard Friedel-Crafts acylation is notoriously inefficient. The basic pyrrole-like and pyridine-like nitrogens rapidly complex with Lewis acid catalysts (e.g., AlCl₃), rendering the ring highly electron-deficient and deactivating it toward electrophilic aromatic substitution[2]. Consequently, researchers must bypass direct acylation and rely on indirect, multi-step functionalization strategies.
This guide objectively compares the three most robust synthetic pathways, analyzing their mechanistic causality, yield performance, and scalability to help you select the optimal route for your specific drug development program.
Mechanistic Pathway Overview
Figure 1: Overview of the three primary synthetic pathways to 4-acetylimidazole.
Route Analysis & Self-Validating Protocols
Route A: The Nitrile Grignard Addition (Discovery Scale)
This route relies on the nucleophilic addition of a Grignard reagent to an electrophilic nitrile.
Causality of Reagent Excess: Because the unsubstituted imidazole N–H is acidic (pKa ~14.5), the first equivalent of methylmagnesium bromide (MeMgBr) is entirely consumed by deprotonation, forming an inactive magnesium salt. Therefore, a minimum of 3 to 4 equivalents of Grignard reagent is strictly required to ensure the subsequent nucleophilic attack on the nitrile carbon.
Step-by-Step Protocol:
Preparation: Dissolve 1.0 eq of imidazole-4-carbonitrile in anhydrous THF (0.5 M) under a strict N₂ atmosphere. Cool the reaction vessel to 10–15 °C.
Nucleophilic Attack: Dropwise add 3.5 eq of 1M MeMgBr in THF. Maintain the temperature below 20 °C to prevent unwanted side reactions. Stir for 30–45 minutes.
Quenching (Self-Validation): Carefully quench the reaction with saturated aqueous NH₄Cl. Validation: The cessation of vigorous bubbling (methane gas evolution) confirms the complete destruction of the excess Grignard reagent.
Imine Hydrolysis: Acidify the mixture with aqueous KHSO₄ or 6N HCl and stir for 1 hour. Validation: Monitor via TLC (EtOAc/Hexane 1:1). The highly polar imine intermediate (baseline spot) must completely convert to the less polar ketone product.
Workup: Extract the aqueous layer with EtOAc, dry over MgSO₄, concentrate in vacuo, and purify via flash chromatography.
For large-scale manufacturing, Grignard reagents present severe safety and cost limitations. The Claisen condensation route utilizes cheap, readily available starting materials and avoids heavy metal waste[2].
Figure 2: Mechanistic steps of the Claisen condensation and decarboxylation route.
Step-by-Step Protocol:
Enolate Generation: Suspend 3.0 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) and 1.0 eq of ethyl imidazole-4-carboxylate in anhydrous toluene.
Condensation: Dropwise add 1.0–1.2 eq of ethyl acetate under vigorous stirring. Reflux the mixture for 5 hours.
Solvent Removal: Remove the toluene under reduced pressure to isolate the crude beta-keto ester.
Hydrolysis & Decarboxylation: Dissolve the residue in a mixture of 1,4-dioxane and 5N HCl. Reflux overnight. Validation: The continuous evolution of CO₂ gas through the bubbler serves as a real-time visual confirmation of the decarboxylation step.
Neutralization: Cool the mixture and neutralize carefully with solid NaHCO₃ until pH 7-8 is reached. Extract with EtOAc, wash with water, and concentrate to yield the final product.
This two-step process involves the addition of MeMgBr to imidazole-4-carboxaldehyde to form 1-(1H-imidazol-4-yl)ethanol, followed by oxidation.
Causality of Oxidant Choice: Active manganese dioxide (MnO₂) is preferred over Jones reagent or Swern oxidation because it selectively oxidizes allylic/benzylic-type alcohols without over-oxidizing the sensitive imidazole nitrogen. However, the requirement for a large stoichiometric excess of MnO₂ (often 10 eq by weight) makes this route environmentally unfavorable for scale-up.
Comparative Performance Data
To facilitate objective decision-making, the quantitative metrics and practical limitations of each route are summarized below.
Synthesis Route
Ideal Application
Typical Yield
Scalability
Atom Economy
Primary Byproducts / Waste
Grignard Addition
R&D / Discovery
75% – 85%
Moderate
Low
Methane gas, Magnesium salts
Claisen + Decarboxylation
Process / Manufacturing
80% – 90%
High
Moderate
CO₂ gas, Ethanol, NaCl
Alcohol Oxidation
Small-scale synthesis
60% – 70% (2 steps)
Low
Very Low
Manganese oxides, heavy metals
References
Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry.[Link]
Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.[Link]
Patent CN102101843A. (2011). Preparation method of 4-acetylimidazole and its intermediate.
Scientific Reports. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC.[Link]
A Comparative Guide to the Bioactivity of Imidazole Analogs: Contextualizing 1-(2-methyl-1H-imidazol-4-yl)ethanone
Introduction: The Imidazole Scaffold in Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique ele...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in enzymes make it a cornerstone in the design of therapeutic agents.[3][4] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of the bioactivity of various imidazole analogs to contextualize the potential therapeutic profile of 1-(2-methyl-1H-imidazol-4-yl)ethanone, a structurally simple yet intriguing member of this chemical class. While direct and extensive bioactivity data for this specific compound is limited in publicly available literature, an examination of its structural analogs can provide valuable insights into its potential efficacy and mechanisms of action.
Comparative Bioactivity Analysis
The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring.[5] The presence of a methyl group at the C2 position and an acetyl group at the C4 position in 1-(2-methyl-1H-imidazol-4-yl)ethanone suggests the potential for diverse biological interactions.
Antimicrobial Activity
Imidazole derivatives are renowned for their antimicrobial properties, particularly as antifungal agents.[6] The mechanism of action for many antifungal imidazoles involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] However, their utility also extends to antibacterial applications, often by disrupting microbial cell membranes or interfering with nucleic acid synthesis.[6]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of imidazole derivatives against various microbial strains, offering a comparative landscape for antimicrobial potency.
Note: The data presented is compiled from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship Insights:
The antimicrobial activity of imidazoles is significantly influenced by lipophilicity, which can be tuned by N-alkylation or other hydrophobic substitutions.[9] For instance, certain N-substituted imidazole 2-aldoxime derivatives have demonstrated potent and broad-spectrum activity against multidrug-resistant bacteria, with MIC values as low as 6.25 to 50.0 μg/mL.[7] The quaternization of the imidazole nitrogen to form imidazolium salts has also been explored as a strategy to enhance antimicrobial efficacy.[7]
Anticancer Activity
The anticancer potential of the imidazole scaffold is a burgeoning area of research.[10] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][10]
The table below presents the half-maximal inhibitory concentration (IC50) values of several imidazole derivatives against different cancer cell lines, illustrating the range of cytotoxic potencies within this class.
Note: The data is a compilation from various studies and should be compared cautiously due to differing experimental setups.
Structure-Activity Relationship Insights:
The anticancer activity of imidazole derivatives is highly tunable through substitutions at the N-1, C-2, C-4, and C-5 positions. For example, 1,5-diarylimidazoles have been developed as potent and selective COX-2 inhibitors with anti-inflammatory and potential anticancer properties.[14] Furthermore, benzimidazole derivatives have been shown to act as dual PI3K/mTOR inhibitors, a key pathway in cancer cell proliferation and survival.[13] The incorporation of metal complexes, such as copper(II), with imidazole-based ligands has also yielded compounds with significant cytotoxic activity against cancer cell lines.[12]
Anti-inflammatory Activity
Several imidazole derivatives exhibit potent anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[3][14] By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.[15] Other anti-inflammatory mechanisms include the modulation of pro-inflammatory cytokine production and inhibition of nitric oxide (NO) synthesis.[3]
The following table provides data on the anti-inflammatory activity of selected imidazole analogs.
Note: This table presents a summary of findings from different in vitro and in vivo models.
Structure-Activity Relationship Insights:
The development of selective COX-2 inhibitors has been a major focus in the design of anti-inflammatory imidazole derivatives.[15][16] The structure of 1,5-diarylimidazoles has been extensively modified to achieve high potency and selectivity for COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15] Additionally, hybridization of the imidazole core with other heterocyclic systems, such as oxadiazoles and triazoles, has led to new compounds with significant analgesic and anti-inflammatory activities and a safer gastric profile.[17][18]
Key Mechanisms of Action: A Visual Guide
Several signaling pathways are frequently targeted by imidazole derivatives. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[13][20] Certain benzimidazole derivatives have been identified as dual PI3K/mTOR inhibitors.[13]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.
Experimental Protocols: A Practical Guide
Reproducibility and validation are paramount in scientific research. The following sections provide standardized protocols for key in vitro assays used to evaluate the bioactivity of imidazole derivatives.
Workflow for In Vitro Cytotoxicity Screening
The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[21]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[21]
Compound Treatment: Prepare serial dilutions of the test imidazole compounds in the appropriate cell culture medium. After the initial incubation, replace the old medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[21]
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[21]
MTT Addition: After the treatment incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[21]
Workflow for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Caption: Workflow for the broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution for MIC Determination
Compound Preparation: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., 10% DMSO). Perform a twofold serial dilution in Mueller-Hinton Broth (MHB) in a 96-well plate, starting from a high concentration (e.g., 5000 µg/mL).[6]
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a growth control (broth + inoculum) and a sterility control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[6]
Workflow for In Vitro Anti-inflammatory Assays
A. Griess Assay for Nitric Oxide (NO) Production
This assay quantifies NO production by measuring its stable breakdown product, nitrite, in cell culture supernatants.[22]
Detailed Protocol: Griess Assay
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with various concentrations of the imidazole compound for 1 hour. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[22]
Sample Collection: Collect the cell culture supernatant.[22]
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5-10 minutes at room temperature, protected from light.[22]
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells. Incubate for another 5-10 minutes.[22]
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration in the samples.[22]
B. Inhibition of Albumin Denaturation Assay
This simple in vitro assay assesses anti-inflammatory activity by measuring the ability of a compound to inhibit heat-induced protein denaturation.[23][24]
Detailed Protocol: Albumin Denaturation Inhibition
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).[24]
Treatment: Add 2 mL of varying concentrations of the test imidazole compound to the reaction mixture. For the control, add distilled water instead of the extract.[24]
Incubation and Heating: Incubate the mixtures at 37°C for 20 minutes and then heat at 70°C for 5 minutes.[24]
Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm. Diclofenac sodium can be used as a standard reference drug.[23]
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs control - Abs sample) / Abs control] × 100.[23]
Conclusion and Future Directions
Based on the comparative analysis of its structural analogs, 1-(2-methyl-1H-imidazol-4-yl)ethanone is a promising candidate for further biological investigation. The presence of the core imidazole ring, substituted with a small alkyl (methyl) and a carbonyl (acetyl) group, suggests the potential for antimicrobial, anticancer, and anti-inflammatory activities. The methyl group may influence lipophilicity and interaction with hydrophobic pockets of target proteins, while the acetyl group provides a potential site for hydrogen bonding.
Future research should focus on the direct in vitro and in vivo evaluation of 1-(2-methyl-1H-imidazol-4-yl)ethanone to establish its specific bioactivity profile. Screening against a panel of microbial strains, cancer cell lines, and in relevant inflammatory models will be crucial to elucidate its therapeutic potential. Subsequent structure-activity relationship studies, involving modification of the methyl and acetyl groups, could lead to the development of more potent and selective imidazole-based therapeutic agents.
References
A comprehensive list of all sources cited in this guide is provided below, with clickable URLs for verification.
[Please note that due to the dynamic nature of the web, some links may become inactive over time. The information provided was accurate at the time of publication.]
Structure-Activity Relationships for 2-Substituted Imidazoles as a2-Adrenoceptor - ACS Publications. [Link]
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. [Link]
Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain - PubMed. [Link]
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - Brieflands. [Link]
Imidazoles as potential anticancer agents - PMC. [Link]
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. [Link]
Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC. [Link]
Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry. [Link]
In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT - ResearchGate. [Link]
In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors - PubMed. [Link]
The minimum inhibitory concentration (MIC) of imidazole derivatives... - ResearchGate. [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. [Link]
Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria - PMC. [Link]
Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part - Journal of Drug Delivery and Therapeutics. [Link]
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. [Link]
4.4.2. Protein Denaturation Assay - Bio-protocol. [Link]
Synthesis and alpha-adrenergic activities of 2- and 4-substituted imidazoline and imidazole analogues - PubMed. [Link]
Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC. [Link]
Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles | Journal of Medicinal Chemistry - ACS Publications. [Link]
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. [Link]
(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - MDPI. [Link]
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PMC. [Link]
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development - ijsred.com. [Link]
Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. [Link]
How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? [Link]
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [Link]
Synthesis of some imidazolyl-thioacetyl-pyrazolinone derivatives and their antinociceptive and anticancer activities - Taylor & Francis. [Link]
Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - ResearchGate. [Link]
Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - MDPI. [Link]
Synthesis, Analgesic and Anti-Inflammatory Activities of New methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles - PubMed. [Link]
PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. [Link]
(PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - ResearchGate. [Link]
Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones - Neliti. [Link]
Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - MDPI. [Link]
Standard Operating Procedure: Proper Handling and Disposal of 1-(2-Methyl-1H-imidazol-4-yl)ethanone For researchers and drug development professionals, the safe management of nitrogen-containing heterocyclic compounds is...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Proper Handling and Disposal of 1-(2-Methyl-1H-imidazol-4-yl)ethanone
For researchers and drug development professionals, the safe management of nitrogen-containing heterocyclic compounds is a critical operational mandate. 1-(2-Methyl-1H-imidazol-4-yl)ethanone (CAS 78210-66-9) is a highly valuable building block in pharmaceutical synthesis. However, its structural properties—specifically the basicity of the imidazole ring and the electrophilic nature of the acetyl group—demand strict adherence to environmental and safety protocols during disposal.
This guide provides a self-validating, step-by-step operational workflow for the safe handling, accumulation, and final destruction of 1-(2-Methyl-1H-imidazol-4-yl)ethanone waste, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA).
Physicochemical Profile & Mechanistic Toxicology
To safely manage a chemical, one must first understand the causality behind its hazards. The toxicity of substituted imidazoles is fundamentally linked to their molecular structure. The
sp2
hybridized nitrogen in the imidazole ring possesses a lone pair of electrons, making the molecule highly basic and capable of aggressive hydrogen bonding. This allows the compound to rapidly penetrate biological membranes, leading to severe skin corrosion and eye damage upon contact[1].
Furthermore, if released into the environment, these heterocyclic structures resist rapid natural degradation and exhibit toxicity to aquatic life[1].
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, facilities generating hazardous waste are held to a "cradle-to-grave" liability standard[3].
Because 1-(2-Methyl-1H-imidazol-4-yl)ethanone is a non-halogenated organic compound, it must not be disposed of in standard municipal landfills or flushed into wastewater systems. The EPA has designated High-Temperature Incineration as the Best Demonstrated Available Technology (BDAT) for the destruction of such organic hazardous wastes[4]. Incineration must achieve a Destruction and Removal Efficiency (DRE) of at least 99.99% to ensure the stable heterocyclic ring is completely oxidized into carbon dioxide, water, and nitrogen oxides (NOx)[4][5].
Step-by-Step Disposal Protocol
The following methodology outlines the required operational steps for laboratory personnel to safely process 1-(2-Methyl-1H-imidazol-4-yl)ethanone waste for professional disposal.
Phase 1: Segregation and Accumulation
Designate Compatible Containers: Collect all solid and liquid waste containing 1-(2-Methyl-1H-imidazol-4-yl)ethanone in leak-proof, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or amber glass).
Strict Segregation:Do not mix this waste with halogenated organics, strong oxidizers, or concentrated acids. Mixing non-halogenated organic waste with halogenated streams severely complicates the thermal destruction process (requiring specialized scrubbers for hydrohalic acids) and exponentially increases disposal costs[6][7].
Labeling: Affix a compliant RCRA label immediately upon the first drop of waste entering the container. Label clearly as: "Hazardous Waste - Non-Halogenated Organic (Contains Substituted Imidazole) - Corrosive/Toxic."
Phase 2: Preparation for Transport
Storage Conditions: Store the sealed containers in a designated Hazardous Waste Accumulation Area equipped with secondary containment. Ensure the area is well-ventilated and kept away from direct sunlight or heat sources[6].
Manifesting: Prior to transport, complete the Uniform Hazardous Waste Manifest. This electronic or physical document tracks the waste from your laboratory to the final disposal facility, legally transferring custody while maintaining your generator liability[3].
Phase 3: Final Destruction
Vendor Handoff: Transfer the manifested waste to an EPA-permitted hazardous waste disposal vendor.
Thermal Treatment & Emission Control: The vendor will process the waste in a rotary kiln or liquid injection incinerator at temperatures exceeding 1,000°C[4]. Because the molecule contains nitrogen, the incineration facility must utilize active emission control systems (scrubbers) to capture the resulting NOx gases, preventing atmospheric pollution[5][7].
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.
Don Appropriate PPE: Responders must wear chemical-resistant gloves (nitrile or neoprene), tight-fitting safety goggles, a laboratory coat, and a NIOSH-approved respirator if fine dust or aerosols are present[2][6].
Containment: Prevent the chemical from entering floor drains, sewers, or waterways[1].
Collection:
For Solids: Use clean, non-sparking tools to gently sweep up the material. Avoid dry sweeping that generates airborne dust; slightly dampen the spill with an inert liquid if safe to do so[1].
For Liquids (Solutions): Absorb the spill using an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[8].
Disposal of Spill Debris: Place all recovered material and contaminated absorbent into a designated hazardous waste container and process it via the High-Temperature Incineration protocol outlined above[8].
Disposal Workflow Visualization
Workflow for the RCRA-compliant segregation, manifesting, and thermal destruction of imidazole waste.